Risperidone mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2.CH4O3S/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;1-5(2,3)4/h5-6,14,16H,2-4,7-13H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUQOWYTFBZUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Risperidone Mesylate's Antagonism of Dopamine D2 Receptors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risperidone, a cornerstone in the management of schizophrenia and other psychotic disorders, exerts its primary therapeutic effect through the potent antagonism of dopamine D2 receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this interaction. We will dissect the binding kinetics, in vivo receptor occupancy, and the consequential blockade of downstream signaling pathways. This document synthesizes quantitative data from key studies, details the experimental protocols used to derive this data, and visually represents the involved signaling cascades and experimental workflows through detailed diagrams.
Introduction
The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder.[1] The therapeutic efficacy of antipsychotic medications is largely attributed to their ability to modulate this hyperactivity by blocking dopamine D2 receptors.[2][3] Risperidone, a second-generation atypical antipsychotic, is a potent D2 receptor antagonist, but also exhibits a high affinity for serotonin 5-HT2A receptors, a characteristic thought to contribute to its atypical profile and reduced incidence of extrapyramidal symptoms at lower therapeutic doses compared to first-generation antipsychotics.[1][2][4] This document focuses specifically on the interaction of risperidone with the dopamine D2 receptor, providing a detailed technical overview for research and development professionals.
Quantitative Analysis of Risperidone-D2 Receptor Interaction
The interaction between risperidone and the dopamine D2 receptor has been extensively quantified through various in vitro and in vivo methodologies. The following tables summarize key quantitative data from the scientific literature, providing a comparative overview of risperidone's binding affinity and receptor occupancy.
Table 1: In Vitro Binding Affinity of Risperidone for Dopamine D2 Receptors
| Parameter | Value (nM) | Species | Assay Details | Reference |
| Ki | 1.4 | Rat | Radioligand displacement with [3H]-spiperone | [5] |
| Ki | 3.13 | Not Specified | Radioligand binding | [6] |
| Ki | 3.2 | Not Specified | Radioligand binding | [1] |
| Ki | 3.3 | Human (cloned) | Radioligand binding | [7] |
| pKi | 7.72 (equivalent to 19 nM) | Rat Striatum | Inhibition of [3H]methylspiperone binding | [8] |
| IC50 | 0.89 | Rat Striatal Slices | Functional assay | [5] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Dopamine D2 Receptor Occupancy of Risperidone
| Dosage | Mean Occupancy (%) | Brain Region | Imaging Technique | Reference |
| 2 mg/day (oral) | 66% | Striatum | [11C]-raclopride PET | [9] |
| 4 mg/day (oral) | 73% | Striatum | [11C]-raclopride PET | [9] |
| 4 mg (oral) | 79% | Striatum | [123I]IBZM SPECT | [10] |
| 6 mg/day (oral) | 79% | Striatum | [11C]-raclopride PET | [9] |
| 25 mg (long-acting injectable, post-injection) | 71.0% | Striatum | [11C]raclopride PET | [11][12][13] |
| 25 mg (long-acting injectable, pre-injection) | 54.0% | Striatum | [11C]raclopride PET | [11][12][13] |
| 50 mg (long-acting injectable, post-injection) | 74.4% | Striatum | [11C]raclopride PET | [11][12][13] |
| 50 mg (long-acting injectable, pre-injection) | 65.4% | Striatum | [11C]raclopride PET | [11][12][13] |
| 75 mg (long-acting injectable, post-injection) | 81.5% | Striatum | [11C]raclopride PET | [11][12][13] |
| 75 mg (long-acting injectable, pre-injection) | 75.0% | Striatum | [11C]raclopride PET | [11][12][13] |
PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) are in vivo imaging techniques used to measure receptor occupancy in the brain.
Table 3: Risperidone Dose and Plasma Concentration for 50% D2 Receptor Occupancy (ED50)
| Parameter | Value | Measurement Method | Reference |
| ED50 (Dose) | 0.98 mg | [11C]MNPA PET | [14][15] |
| ED50 (Dose) | 1.03 mg | [11C]raclopride PET | [14][15] |
| ED50 (Plasma Concentration) | 8.01 ng/ml | [11C]raclopride PET | [14][15] |
| ED50 (Plasma Concentration) | 9.15 ng/ml | [11C]MNPA PET | [14][15] |
| ED50 (Plasma Concentration) | 11.06 ng/ml | [11C]raclopride PET | [11][12][13] |
ED50 is the dose or plasma concentration of a drug that produces 50% of its maximal effect, in this case, 50% occupancy of the D2 receptors.
Experimental Protocols
The quantitative data presented above are derived from a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a drug to a specific receptor.
Objective: To determine the Ki of risperidone for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue or cells expressing cloned human D2 receptors.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride.
-
Non-specific binding agent: Haloperidol or another suitable D2 antagonist.
-
Risperidone mesylate solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of risperidone. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a high concentration of a non-specific binding agent.
-
Equilibrium: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the risperidone concentration and use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of receptor occupancy in the living human brain.
Objective: To measure the percentage of D2 receptor occupancy by risperidone in patients.
Materials:
-
PET scanner.
-
Radiotracer: Typically [11C]-raclopride, a D2 receptor antagonist.
-
Human subjects (patients receiving risperidone).
-
Arterial blood sampling equipment (for some protocols).
-
Image analysis software.
Protocol:
-
Subject Preparation: Patients are positioned in the PET scanner, and a transmission scan is often performed for attenuation correction.
-
Radiotracer Injection: A bolus of [11C]-raclopride is injected intravenously.
-
Dynamic PET Scan: A dynamic scan is acquired over a period of 60-90 minutes to measure the uptake and washout of the radiotracer in the brain.
-
Blood Sampling (optional but recommended for full kinetic modeling): Arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as the input function.
-
Image Reconstruction and Analysis: The dynamic PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically in the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region).
-
Quantification of Binding Potential: The binding potential (BPND) of the radiotracer is calculated for the striatum. This can be done using various kinetic models (e.g., the simplified reference tissue model).
-
Occupancy Calculation: The D2 receptor occupancy is calculated by comparing the BPND in the medicated patient to the average BPND in a group of unmedicated, healthy control subjects: Occupancy (%) = 100 * (BPND,control - BPND,patient) / BPND,control.
References
- 1. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. jneurosci.org [jneurosci.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. [PDF] A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone. | Semantic Scholar [semanticscholar.org]
- 9. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [123I]Iodobenzamide binding to the rat dopamine D2 receptor in competition with haloperidol and endogenous dopamine--an in vivo imaging study with a dedicated small animal SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Risperidone Mesylate: An In-depth Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the core physicochemical properties of Risperidone Mesylate, intended for researchers, scientists, and drug development professionals. This document summarizes essential quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support ongoing research and development efforts.
Introduction
Risperidone, an atypical antipsychotic, is a selective monoaminergic antagonist with high affinity for serotonin Type 2 (5-HT2) and dopamine Type 2 (D2) receptors.[1][2] It is primarily used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1] The mesylate salt of risperidone is often utilized to improve the aqueous solubility of the otherwise sparingly soluble risperidone base.[3] Understanding the distinct physicochemical properties of this compound is crucial for formulation development, analytical method development, and predicting its pharmacokinetic and pharmacodynamic behavior.
Physicochemical Properties
The following tables summarize the key physicochemical properties of both Risperidone (base) and its mesylate salt. Data for the mesylate form is specifically noted where available.
Table 1: General and Physical Properties
| Property | Risperidone Base | This compound | Source(s) |
| Chemical Structure | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one methanesulfonate | [1][4] |
| Molecular Formula | C₂₃H₂₇FN₄O₂ | C₂₃H₂₇FN₄O₂ · CH₄SO₃ | [4] |
| Molecular Weight | 410.49 g/mol | 506.58 g/mol | [4] |
| Appearance | White to slightly beige powder | Crystalline solid | [5] |
| Melting Point | 169-173 °C | Data not explicitly available; may exist as a hydrate[3] | [6][7] |
Table 2: Solubility and Partitioning Properties
| Property | Risperidone Base | This compound | Source(s) |
| Aqueous Solubility | Practically insoluble (approx. 5 µg/mL at 37°C) | ≥ 10 mg/mL, typically 20-200 mg/mL | [3][8] |
| Solubility in Organic Solvents | Soluble in methanol and 0.1 N HCl; freely soluble in methylene chloride. Soluble in DMSO (~2 mg/mL) and ethanol (~0.3 mg/mL). | Data not explicitly available | [5][9] |
| pKa (Strongest Basic) | 8.24 - 8.76 | Data not explicitly available; expected to be similar to the base | [10][11] |
| logP (Octanol/Water) | 2.63 - 3.50 | Data not explicitly available; may differ from the base due to salt form | [3][11] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[12]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration plateaus.[13]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation and/or filtration through a low-binding membrane filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][14]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.[15]
Methodology:
-
Instrument Calibration: Calibrate a pH meter and electrode system using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15] Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).[16]
-
Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant, adding small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[15]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization. Perform the titration in triplicate.
Determination of logP (HPLC Method)
A reversed-phase HPLC method can be used to estimate the octanol-water partition coefficient (logP). This method correlates the retention time of a compound with its lipophilicity.[9]
Methodology:
-
System Preparation: Use a reversed-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[17]
-
Calibration: Prepare a series of standard compounds with known logP values that span the expected logP of this compound. Inject each standard and record its retention time (t_R).
-
Data Analysis (Calibration Curve): Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column. Plot log(k) versus the known logP values to generate a calibration curve.
-
Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject the sample and record its retention time.
-
logP Calculation: Calculate the capacity factor for this compound and use the calibration curve to determine its logP value.[18]
Mechanism of Action and Signaling Pathways
The therapeutic effects of risperidone are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[19]
Dopamine D2 Receptor Antagonism
Overactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia. Risperidone acts as a D2 receptor antagonist, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission. This action is believed to alleviate symptoms such as hallucinations and delusions.[1]
Serotonin 5-HT2A Receptor Antagonism
Risperidone exhibits a high affinity for 5-HT2A receptors. The antagonism of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also reduce the likelihood of extrapyramidal side effects by modulating dopamine release in certain brain regions. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, and its activation leads to the hydrolysis of PIP2 into IP3 and DAG, ultimately increasing intracellular calcium.[20][21]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive data for the mesylate salt is still emerging, the provided information on the base compound, coupled with detailed experimental protocols, offers a robust starting point for researchers. The visualization of its primary signaling pathways further elucidates its mechanism of action. Continued investigation into the specific properties of the mesylate salt will be critical for the continued development and optimization of risperidone-based therapeutics.
References
- 1. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Risperidone - Wikipedia [en.wikipedia.org]
- 3. japsonline.com [japsonline.com]
- 4. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jrmds.in [jrmds.in]
- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Showing Compound Risperidone (FDB023591) - FooDB [foodb.ca]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. ijrpns.com [ijrpns.com]
- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 19. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 20. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis and Yield Optimization of Risperidone Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risperidone, an atypical antipsychotic, is a cornerstone in the treatment of various psychiatric disorders. Its synthesis, particularly the formation of the mesylate salt to enhance its pharmaceutical properties, is a subject of significant interest in medicinal and process chemistry. This technical guide provides a comprehensive overview of the predominant synthesis pathways for risperidone, with a detailed focus on the optimization of reaction yields. It includes step-by-step experimental protocols for the key transformations, quantitative data presented in comparative tables, and visual representations of the synthetic workflows to facilitate a deeper understanding of the process.
Introduction
Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a potent antagonist of serotonin 5-HT2 and dopamine D2 receptors. The synthesis of risperidone has been approached through various routes, with the most commercially viable method involving the condensation of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide will dissect this primary synthetic route, explore an alternative pathway involving a Stille reaction, and detail the final salt formation to yield risperidone mesylate.
Primary Synthesis Pathway: Condensation Reaction
The most widely employed industrial synthesis of risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This pathway is favored for its efficiency and scalability.
In Vitro Metabolic Fate of Risperidone Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic fate of risperidone, an atypical antipsychotic medication. The document details the primary metabolic pathways, the enzymes responsible for its biotransformation, and the resulting metabolites. It also includes detailed experimental protocols for studying risperidone metabolism in vitro and presents quantitative data to support these findings.
Introduction to Risperidone Metabolism
Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1][2] The main metabolic pathway is the hydroxylation of risperidone to its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone).[1][2][3] This metabolite is pharmacologically active and contributes significantly to the overall therapeutic effect of the drug.[1][4] A minor metabolic pathway for risperidone is N-dealkylation.[1][2][3] The primary enzyme responsible for the formation of 9-hydroxyrisperidone is CYP2D6, with a smaller contribution from CYP3A4.[3][5]
Primary Metabolic Pathways of Risperidone
The in vitro metabolism of risperidone is characterized by two main pathways:
-
9-Hydroxylation: This is the most significant metabolic route, leading to the formation of 9-hydroxyrisperidone. This reaction is predominantly catalyzed by the CYP2D6 enzyme.[1][5] CYP3A4 also contributes to this pathway, but to a lesser extent.[5] Interestingly, there is a stereoselective nature to this hydroxylation; CYP2D6 is primarily responsible for the formation of (+)-9-hydroxyrisperidone, while CYP3A4 appears to be more involved in the formation of (-)-9-hydroxyrisperidone.[6][7]
-
N-Dealkylation: This is a minor pathway in the metabolism of risperidone.[1][2][3]
Other metabolites, such as 7-hydroxyrisperidone, have also been identified in in vitro studies.[6]
Below is a diagram illustrating the primary metabolic pathways of risperidone.
Quantitative Analysis of In Vitro Metabolism
In vitro studies using recombinant human cytochrome P450 enzymes have been conducted to quantify the contribution of different CYPs to the metabolism of risperidone. The following table summarizes the metabolic activities of the key enzymes in the formation of 9-hydroxyrisperidone.
| Enzyme | Metabolic Activity (pmol 9-hydroxyrisperidone / pmol CYP / min) | Reference |
| CYP2D6 | 7.5 | [1][8][9][10][11] |
| CYP3A4 | 0.4 | [1][8][9][10][11] |
| CYP3A5 | 0.2 | [1][11] |
Note: The above data was obtained from an in vitro study using a risperidone concentration of 100 µM.[8][9][10][11] More comprehensive kinetic parameters, such as Km and Vmax, are not consistently reported in the publicly available literature.
Experimental Protocols for In Vitro Metabolism Studies
The following is a generalized protocol for studying the in vitro metabolism of risperidone using human liver microsomes.
Materials and Reagents
-
Risperidone
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
9-hydroxyrisperidone analytical standard
Incubation Procedure
-
Preparation: Prepare a stock solution of risperidone in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired concentrations in the incubation buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and the risperidone solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Sample Collection: Collect the supernatant for subsequent bioanalytical analysis.
The following diagram illustrates the general workflow for an in vitro risperidone metabolism experiment.
Bioanalytical Method: LC-MS/MS
The quantification of risperidone and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[12][13][14][15][16]
-
Chromatographic Separation:
-
Column: A C18 or a mixed-mode column is commonly used for the separation of risperidone and its metabolites.[13][15]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15][16] A gradient elution is often employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions for both the analytes and the internal standard. For example, a precursor-to-product ion transition for risperidone could be m/z 411.2 → 191.0, and for 9-hydroxyrisperidone, it could be m/z 427.2 → 207.0.[16]
-
Conclusion
The in vitro metabolic fate of risperidone is primarily governed by CYP2D6-mediated 9-hydroxylation, leading to the formation of its active metabolite, 9-hydroxyrisperidone. CYP3A4 also plays a role in this pathway, albeit to a lesser extent. A minor pathway of N-dealkylation also contributes to the biotransformation of risperidone. Understanding these metabolic pathways and the enzymes involved is crucial for predicting potential drug-drug interactions and for the development of new drug candidates. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct their own in vitro studies on risperidone metabolism.
References
- 1. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Degradation Profile of Risperidone Mesylate: A Technical Guide for Drug Development Professionals
An in-depth exploration into the identification and characterization of risperidone mesylate degradation products, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its stability profile.
This technical guide offers a detailed overview of the degradation pathways of this compound under various stress conditions. By summarizing key quantitative data, outlining experimental protocols, and visualizing critical workflows, this document serves as an essential resource for ensuring the safety, efficacy, and stability of risperidone-based pharmaceutical products.
Identified Degradation Products of Risperidone
Forced degradation studies are fundamental to understanding the intrinsic stability of a drug substance. Risperidone has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, revealing several key degradation products.[1][2][3] The primary identified degradants include:
-
9-Hydroxy Risperidone: A major active metabolite of risperidone, also formed under acidic and basic stress conditions.[4][5]
-
Risperidone N-oxide: A significant product of oxidative degradation.[4][5][6]
-
2-Hydroxybenzoyl-risperidone: Formed through the cleavage of the benzisoxazole ring, particularly observed in the presence of bacteria.[7]
-
3-[2-[4-[6-fluoro-1,3-benzoxazol-2-yl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one: An impurity detected in stability samples of risperidone tablets.[8]
Quantitative Analysis of Risperidone Degradation
The extent of risperidone degradation is highly dependent on the nature and duration of the stressor. The following tables summarize the quantitative data from various forced degradation studies, providing a comparative look at the drug's stability under different conditions.
Table 1: Summary of Risperidone Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Identified Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 12 hours | Room Temp. | Not specified | 9-Hydroxy Risperidone | [4][9] |
| Base Hydrolysis | 0.5 M NaOH | Not specified | Not specified | Not specified | 9-Hydroxy Risperidone | [4] |
| 0.1 M NaOH | 36 hours | Room Temp. | Not specified | Not specified | [9] | |
| Oxidative | 3% H₂O₂ | 5 minutes | Ambient | Significant | Risperidone N-oxide, two other degradants | [6][10] |
| 3% H₂O₂ | 6 hours | 80°C | 17.00% | Risperidone N-oxide | [6] | |
| Hydrogen Peroxide | Not specified | Not specified | Fastest degradation rate | Risperidone N-oxide | ||
| Thermal | Dry Heat | 72 hours | 105°C | Not specified | Not specified | [10] |
| Dry Heat | 6 hours | 80°C | 17.00% | Not specified | [6] | |
| Photolytic | Room Light | 8 days | Room Temp. | 35.00% | Not specified | [6] |
| Photolytic Chamber | Not specified | 1.2 million lux/hour | Not specified | Not specified | [10] |
Experimental Protocols for Degradation Studies
Reproducible and robust analytical methods are crucial for the identification and quantification of degradation products. Below are detailed methodologies for key experiments cited in the literature.
Forced Degradation (Stress) Studies
These studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and establish degradation pathways.
-
Acid Hydrolysis: 100 mg of Risperidone is dissolved in 10 mL of 0.1 M hydrochloric acid and stirred for 12 hours at room temperature. A 2 mL aliquot is then neutralized with 0.2 mL of 0.1 M sodium hydroxide and diluted to 100 mL.[9]
-
Base Hydrolysis: 100 mg of Risperidone is dissolved in 10 mL of 0.1 M sodium hydroxide and stirred for 36 hours at room temperature. A 2 mL aliquot is then neutralized with 0.2 mL of 0.1 M hydrochloric acid and diluted to 100 mL.[9]
-
Oxidative Degradation: 3.5 mL of 3% hydrogen peroxide is added to a sample solution of risperidone and kept at ambient temperature for 5 minutes before analysis.[10]
-
Thermal Degradation: A sample of risperidone is kept at 105°C for 72 hours.[10]
-
Photolytic Degradation: A sample of risperidone is placed in a photolytic chamber at 1.2 million lux/hour.[10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for separating and quantifying risperidone and its degradation products.[1][9][10]
-
Column: Waters XTerra RP8 (250 x 4.6 mm), 5µm particle size.[10]
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH 3.5 ± 0.05, adjusted with ortho-phosphoric acid), methanol, and acetonitrile in a ratio of 65:15:20 (v/v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 276 nm.[10]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 25°C (ambient).[10]
Visualization of Key Processes
Diagrams are provided below to illustrate the workflow for degradation product identification and the known degradation pathways of risperidone.
References
- 1. Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial degradation of risperidone and paliperidone in decomposing blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification, isolation and characterization of potential degradation product in risperidone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
Risperidone Mesylate: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of risperidone, a pivotal atypical antipsychotic medication. By dissecting its molecular structure into three key components—the benzisoxazole moiety, the piperidine linker, and the pyridopyrimidine group—this document elucidates how chemical modifications influence its pharmacological profile, primarily its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This guide provides a comprehensive overview of the synthetic strategies, experimental methodologies, and downstream signaling effects that underpin the therapeutic efficacy of risperidone and its analogs.
Introduction: The Clinical Significance of Risperidone
Risperidone is a second-generation antipsychotic agent widely prescribed for the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its clinical success stems from its "atypical" antipsychotic profile, characterized by a strong antagonism of serotonin 5-HT2A receptors and a slightly less potent, but still significant, antagonism of dopamine D2 receptors.[2][3] This dual-receptor antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics.[4] The primary active metabolite of risperidone, 9-hydroxyrisperidone (paliperidone), exhibits a similar pharmacological profile and contributes significantly to the overall therapeutic effect.[1][2]
Core Molecular Structure and Pharmacophore
The chemical structure of risperidone, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, can be conceptually divided into three key pharmacophoric elements:
-
Benzisoxazole Moiety: This heterocyclic system is crucial for high-affinity binding to both D2 and 5-HT2A receptors.
-
Piperidine Linker: This central ring connects the benzisoxazole and pyridopyrimidine moieties and its substitutions can modulate receptor affinity and selectivity.
-
Pyridopyrimidine Moiety: This bicyclic system also plays a significant role in receptor interaction and influences the overall physicochemical properties of the molecule.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the risperidone structure have provided valuable insights into the molecular determinants of its receptor binding affinities. The following sections summarize the key SAR findings for each molecular component, with quantitative data presented in Table 1.
Modifications of the Benzisoxazole Moiety
The 6-fluoro-1,2-benzisoxazole ring is a critical component for the antipsychotic activity of risperidone.
-
Fluorine Substitution: The fluorine atom at the 6-position of the benzisoxazole ring is essential for high-affinity binding to both D2 and 5-HT2A receptors. Removal or replacement of this fluorine with other substituents generally leads to a significant decrease in potency.
-
Ring Analogs: Replacement of the benzisoxazole ring with other heterocyclic systems, such as benzisothiazole, can alter receptor affinity. For instance, substituting the oxygen atom with sulfur (to form a benzisothiazole) and modifying substituents can shift the affinity profile. Studies on related benzisoxazole derivatives have shown that substitutions at other positions can also impact receptor binding. For example, the introduction of nitro or amino groups at the 6-position of a related benzo[d]isothiazole scaffold was found to decrease affinity for D2, 5-HT2A, D3, and 5-HT1A receptors, while a chlorine substitution increased D3 receptor affinity.[5]
Modifications of the Piperidine Linker
The central piperidine ring serves as a scaffold to correctly orient the benzisoxazole and pyridopyrimidine moieties within the receptor binding pockets.
-
Deconstruction of the Linker: Studies on "deconstructed" analogs of risperidone have revealed the importance of the piperidine and benzisoxazole rings for 5-HT2A receptor antagonism. Analogs containing only these two components (RHV-006 and RHV-008) act as partial agonists and effectively antagonize the effects of serotonin.[6]
-
N-Substitution: Modification of the piperidine nitrogen can influence receptor binding. In a series of piperidine-based analogs of cocaine, replacement of the N-methyl group with phenylalkyl groups led to changes in activity at serotonin and dopamine transporters.[7] While not directly risperidone analogs, these findings highlight the sensitivity of receptor interactions to modifications at this position.
Modifications of the Pyridopyrimidine Moiety
The pyridopyrimidine group contributes to the overall binding affinity and pharmacokinetic properties of risperidone.
-
Removal of the Pyridopyrimidine Moiety: Deconstructed analogs lacking the pyridopyrimidine portion but retaining the piperidine and benzisoxazole rings still exhibit significant 5-HT2A receptor activity, indicating the primary importance of the latter two moieties for this specific interaction.[6] However, the complete risperidone structure is necessary for its full spectrum of activity and optimal binding to both D2 and 5-HT2A receptors.
Quantitative SAR Data
The following table summarizes the receptor binding affinities (Ki values) for risperidone and its key metabolite, paliperidone, at various neurotransmitter receptors.
| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | α2-adrenergic (Ki, nM) | H1 (Ki, nM) |
| Risperidone | 3.13[8] | 0.16[8] | 0.8[8] | 7.54[8] | 2.23[8] |
| Paliperidone (9-hydroxyrisperidone) | ~3-4 | Similar to risperidone | - | - | - |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of risperidone.
Radioligand Binding Assays
This protocol is adapted from established methods for measuring D2 receptor binding using [3H]raclopride.[9][10]
Materials:
-
Radioligand: [3H]raclopride (specific activity ~70-85 Ci/mmol)
-
Non-specific binding agent: Sulpiride (10 µM)
-
Tissue source: Rat striatal membranes or cells expressing recombinant human D2 receptors.
-
Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% bovine serum albumin (BSA), pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize rat striatum in ice-cold incubation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh incubation buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of incubation buffer (for total binding) or 50 µL of 10 µM sulpiride (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., risperidone analogs) or vehicle.
-
50 µL of [3H]raclopride (final concentration ~1-2 nM).
-
50 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature (or 30°C[11]) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol is based on methods using [3H]ketanserin as the radioligand.[12][13]
Materials:
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol)
-
Non-specific binding agent: Mianserin (1 µM) or unlabeled ketanserin (1 µM).
-
Tissue source: Rat frontal cortex membranes or cells expressing recombinant human 5-HT2A receptors.
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Prepare membranes from rat frontal cortex as described for the D2 receptor assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of incubation buffer (for total binding) or 50 µL of 1 µM mianserin (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]ketanserin (final concentration ~0.5-1 nM).
-
50 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Rapidly filter and wash the samples as described for the D2 receptor assay.
-
Scintillation Counting: Determine the amount of bound radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate specific binding, IC50, and Ki values as described for the D2 receptor assay.
In Vivo Behavioral Assays
The PPI test is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can restore PPI deficits.[14][15]
Apparatus:
-
A startle chamber consisting of a small animal enclosure mounted on a platform that detects movement.
-
A speaker to deliver acoustic stimuli.
-
A computer to control the stimuli and record the startle response.
Procedure:
-
Acclimation: Place the animal (rat or mouse) in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 65-70 dB).[16]
-
Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms duration) to habituate the animal's startle response.[16]
-
Test Session: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB, 20 ms) presented 30-120 ms before the startle pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Recording: Record the amplitude of the startle response for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
The CAR test assesses the ability of a drug to suppress a learned avoidance response, a hallmark of antipsychotic activity.[17][18]
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.
-
A conditioned stimulus (CS) source (e.g., a light or a tone).
-
A computer to control the stimuli and record the animal's responses.
Procedure:
-
Training: Place the animal (rat) in one compartment of the shuttle box. Present the CS (e.g., a light) for a fixed duration (e.g., 10 seconds). If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends. If the animal fails to move, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor until the animal escapes to the other compartment (an escape response). Repeat for a set number of trials per day for several days until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Administer the test compound (e.g., risperidone) or vehicle to the trained animals. After a predetermined time, place the animals back in the shuttle box and conduct a test session as in the training phase.
-
Data Recording: Record the number of avoidance responses, escape responses, and escape failures for each animal.
-
Data Analysis: Compare the number of avoidance responses in the drug-treated group to the vehicle-treated group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Signaling Pathways and Visualizations
Risperidone exerts its therapeutic effects by modulating downstream signaling cascades initiated by D2 and 5-HT2A receptor blockade.
Dopamine D2 Receptor Signaling
D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[19] Antagonism of D2 receptors by risperidone blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability.
References
- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 4. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro receptor binding characteristics of the new dopamine D2 antagonist [125I]NCQ-298: methodological considerations of high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ja.brc.riken.jp [ja.brc.riken.jp]
- 15. Pre-pulse Inhibition [augusta.edu]
- 16. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
Chemical stability of Risperidone mesylate under laboratory conditions
An In-depth Technical Guide to the Chemical Stability of Risperidone Mesylate under Laboratory Conditions
This technical guide provides a comprehensive overview of the chemical stability of this compound under various laboratory-induced stress conditions. The information presented is collated from a number of scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the degradation pathways and developing stable pharmaceutical formulations.
Overview of Risperidone Stability
Risperidone, an atypical antipsychotic, can degrade under various environmental conditions, including exposure to acid, base, oxidation, heat, and light.[1][2] Forced degradation studies are crucial in identifying the potential degradation products and understanding the intrinsic stability of the drug molecule.[3][4] These studies are typically conducted according to the International Conference on Harmonisation (ICH) guidelines.[5][6] The primary analytical technique for assessing the stability of risperidone is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.[7][8][9]
Degradation Pathways
The most significant degradation pathways for risperidone identified in laboratory studies are oxidation and, to a lesser extent, hydrolysis.
-
Oxidative Degradation: Risperidone is particularly susceptible to oxidation, which primarily leads to the formation of Risperidone N-oxide.[1][10][11] This is often considered the major degradation product under oxidative stress.[1]
-
Hydrolytic Degradation: Under acidic and basic conditions, risperidone can undergo hydrolysis to form 9-hydroxyrisperidone.[1] Some studies also suggest that a primary degradation pathway involves the cleavage of the benzisoxazole moiety, which would lead to the formation of 2-hydroxybenzoyl derivatives.[4][12]
The following diagram illustrates the primary degradation pathways of risperidone.
Summary of Forced Degradation Studies
The stability of risperidone has been evaluated under various stress conditions as summarized in the tables below. These tables provide a comparative view of the extent of degradation observed in different studies.
Table 1: Summary of Degradation under Hydrolytic Conditions
| Study Reference | Acidic Conditions | Basic Conditions | % Degradation (Acid) | % Degradation (Base) | Major Degradants |
| [3] | 5N HCl, reflux for 10 hrs | 5N NaOH, reflux for 10 hrs | Not specified | Not specified | Not specified |
| 0.5 M HCl | 0.5 M NaOH | k = 0.0334 h⁻¹ | k = 0.0692 h⁻¹ | Unidentified products | |
| [1] | Not specified | Not specified | Not specified | Not specified | 9-Hydroxyrisperidone |
Table 2: Summary of Degradation under Oxidative Conditions
| Study Reference | Oxidative Conditions | % Degradation | Major Degradants |
| [3] | 3% H₂O₂, ambient temp, 5 min | Drug undergoes oxidative degradation only | Not specified |
| [10] | 3% H₂O₂, room temp, 6 hrs | Steep fall in drug peak area | N-oxide of risperidone |
| [9] | 3% H₂O₂ | Two degradation products observed | Not specified |
| [1] | Not specified | Not specified | N-oxide of risperidone |
| H₂O₂ | k = 0.0926 h⁻¹ | Unidentified product |
Table 3: Summary of Degradation under Photolytic and Thermal Conditions
| Study Reference | Photolytic Conditions | Thermal Conditions | % Degradation (Photo) | % Degradation (Thermal) |
| [3] | 1.2 million lux hours | 105°C for 72 hrs | Not specified | Not specified |
| [10] | Room light for 8 days | 80°C for 6 hours | 35.00% | 17.00% |
| [6] | Visible or UV stress | 50, 70, and 100°C | No degradation | No degradation |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are crucial for reproducible results. Below are generalized protocols based on the cited literature.
4.1. General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study of risperidone.
4.2. Hydrolytic Degradation (Acid and Base)
-
Preparation: Accurately weigh 25 mg of risperidone and transfer to a 50 mL volumetric flask.[3]
-
Acid Hydrolysis: Add 10 mL of 5N hydrochloric acid.[3]
-
Base Hydrolysis: In a separate flask, add 10 mL of 5N sodium hydroxide.[3]
-
Reflux: Reflux the solutions on a water bath for 10 hours.[3]
-
Neutralization: After cooling, neutralize the acidic solution with an equivalent amount of base and the basic solution with an equivalent amount of acid.[3]
-
Dilution: Dilute the neutralized solutions to a suitable concentration with the mobile phase before injection into the HPLC system.[3]
4.3. Oxidative Degradation
-
Preparation: Prepare a solution of risperidone in a suitable solvent.
-
Oxidation: Add 3.5 mL of 3% hydrogen peroxide.[3]
-
Incubation: Keep the sample at ambient temperature for a specified period (e.g., 5 minutes to 6 hours).[3][10]
-
Analysis: Analyze the sample directly or after appropriate dilution.
4.4. Thermal Degradation
-
Preparation: Place the solid drug substance or a solution in a thermostatically controlled oven.
-
Exposure: Expose the sample to a high temperature (e.g., 105°C) for an extended period (e.g., 72 hours).[3]
-
Analysis: After cooling, dissolve and dilute the sample for analysis.
4.5. Photolytic Degradation
-
Preparation: Place the drug substance (solid or in solution) in a photostability chamber.
-
Exposure: Expose the sample to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
Analysis: Analyze the sample after the exposure period.
Analytical Methodologies
A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition 1[5] | Condition 2[3] | Condition 3[9] |
| Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm) | Not specified | Purosphere STAR RP-18e (250 x 4.5 mm, 5µ) |
| Mobile Phase | Methanol: Acetonitrile (80:20, v/v) | Not specified | Water: Glacial Acetic Acid 0.50 %: Triethylamine 0.80 %: Acetonitrile (65.00: 0.32: 0.52: 34.16, v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 280 nm | 276 nm | LC/DAD at 294 nm |
| Retention Time | 3.35 ± 0.01 min | Not specified | 3.5 min |
5.1. Method Validation
As per ICH guidelines, the analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]
Table 5: Summary of Analytical Method Validation Parameters
| Parameter | Study 1[5] | Study 2[13] | Study 3[2] |
| Linearity Range | 10–60 µg/mL | 40-80 µg/mL | 100-700 ng/spot (HPTLC) |
| Correlation Coefficient (r²) | 0.998 | 0.9999 | 0.996 |
| LOD | 1.79 µg/mL | 0.0039 µg/ml | 46.56 ng/spot |
| LOQ | 5.44 µg/mL | 0.0119 µg/ml | 141.12 ng/spot |
| Accuracy (% Recovery) | Not specified | 99.83% - 100.35% | 99.08-99.95 % |
| Precision (%RSD) | < 2% | < 2% | < 2% (inter-day) |
Conclusion
This technical guide summarizes the key findings on the chemical stability of this compound from various scientific studies. Risperidone is most susceptible to oxidative degradation, leading to the formation of its N-oxide. It also undergoes hydrolysis under acidic and basic conditions to form 9-hydroxyrisperidone and other cleavage products. The drug shows varied stability under thermal and photolytic stress. The provided experimental protocols and analytical method parameters offer a solid foundation for researchers and drug development professionals to design and execute their own stability studies for risperidone-containing formulations. A thorough understanding of these degradation pathways is paramount for the development of stable, safe, and effective pharmaceutical products.
References
- 1. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]
- 7. Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jopir.in [jopir.in]
- 13. erpublications.com [erpublications.com]
A Technical Guide to the Solubility of Risperidone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of risperidone in various common organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) like risperidone is a critical factor in its entire lifecycle, from synthesis and purification to formulation and bioavailability.[1] This document compiles quantitative data from peer-reviewed literature, details the experimental protocols used to obtain this data, and visualizes key processes and relationships to support drug development and research activities.
While the specific salt form, risperidone mesylate, is of interest, the most comprehensive and systematic solubility data available in the scientific literature pertains to the thermodynamically stable polymorph, Risperidone (Form I) .[1][2] This guide will focus on this well-characterized form, supplemented with data for risperidone from other sources.
Quantitative Solubility Data
The solubility of risperidone has been determined in a range of organic solvents. The data presented below is collated from multiple sources, with detailed temperature-dependent data for Risperidone (Form I) and approximate room-temperature data for risperidone of unspecified form.
Temperature-Dependent Solubility of Risperidone (Form I)
The following table summarizes the mole fraction solubility of Risperidone (Form I) in nine different organic solvents at temperatures ranging from 278.15 K (5°C) to 323.15 K (50°C). This data is derived from a detailed study using a gravimetric method.[1][2] Solutions in all solvents were found to exhibit a positive deviation from Raoult's law, with the highest solubility observed in toluene, an aprotic, apolar solvent.[2][3]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Ethyl Acetate | Toluene |
| 278.15 | 0.00161 | 0.00067 | 0.00094 | 0.00049 | 0.00109 | 0.00057 | 0.00073 | 0.00201 |
| 283.15 | 0.00201 | 0.00084 | 0.00118 | 0.00062 | 0.00136 | 0.00073 | 0.00094 | 0.00252 |
| 288.15 | 0.00249 | 0.00106 | 0.00148 | 0.00078 | 0.00169 | 0.00093 | 0.00120 | 0.00314 |
| 293.15 | 0.00307 | 0.00133 | 0.00185 | 0.00099 | 0.00209 | 0.00118 | 0.00153 | 0.00389 |
| 298.15 | 0.00378 | 0.00166 | 0.00231 | 0.00125 | 0.00258 | 0.00150 | 0.00194 | 0.00481 |
| 303.15 | 0.00463 | 0.00208 | 0.00287 | 0.00158 | 0.00318 | 0.00190 | 0.00246 | 0.00592 |
| 308.15 | 0.00566 | 0.00261 | 0.00356 | 0.00200 | 0.00392 | 0.00241 | 0.00311 | 0.00726 |
| 313.15 | 0.00690 | 0.00326 | 0.00440 | 0.00252 | 0.00481 | 0.00304 | 0.00392 | 0.00888 |
| 318.15 | 0.00839 | 0.00407 | 0.00543 | 0.00318 | 0.00590 | 0.00385 | 0.00494 | 0.01081 |
| 323.15 | 0.01017 | 0.00507 | 0.00668 | 0.00399 | 0.00722 | 0.00487 | 0.00621 | 0.01313 |
| Source: Adapted from Nordström and Rasmuson, Fluid Phase Equilibria, 2014.[1][2][3] |
Approximate Solubility of Risperidone in Other Solvents
The following data represents approximate solubility values for risperidone in other common laboratory solvents. These are often used for preparing stock solutions.
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 2 mg/mL |
| Ethanol | 0.3 mg/mL |
| Dimethylformamide (DMF) | 0.1 mg/mL |
| Source: Cayman Chemical Product Information.[4][5] |
Factors Influencing Risperidone Solubility
The dissolution of a solid solute like risperidone into a solvent is a complex process governed by the physicochemical properties of both the solute and the solvent, as well as by external conditions such as temperature.
Caption: Key factors influencing the equilibrium solubility of risperidone.
Experimental Protocols
Accurate solubility determination relies on robust and well-defined experimental methodologies. The two most common methods are the gravimetric analysis and the shake-flask method.
Gravimetric Method for Risperidone (Form I)
The highly detailed, temperature-dependent data presented above was obtained using a rigorous gravimetric method.[1][2][6]
-
Sample Preparation : An excess amount of Risperidone (Form I) solid is added to a known mass of the selected pure organic solvent in a sealed glass vial.
-
Equilibration : The vials are placed in a temperature-controlled shaker bath and agitated at a constant temperature (e.g., 298.15 K) for an extended period (typically >24 hours) to ensure solid-liquid equilibrium is reached.
-
Phase Separation : After equilibration, agitation is stopped, and the vials are left in the bath to allow the undissolved solid to sediment.
-
Sampling & Analysis : A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to prevent any solid particles from being transferred.
-
Solvent Evaporation : The collected sample is accurately weighed and then placed in a vacuum oven at a moderate temperature until the solvent has completely evaporated.
-
Quantification : The mass of the remaining solid risperidone is measured. The solubility is then calculated as the mass of the solute per mass of the solvent (e.g., g/kg) or converted to other units like mole fraction.
General Shake-Flask Protocol for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility and is considered the gold standard.[7][8]
Caption: Standard experimental workflow for the shake-flask solubility method.
Protocol Steps:
-
Preparation : Add an excess amount of the solid compound to a vial containing a precise volume of the solvent or buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.[7]
-
Equilibration : Seal the vials and place them in an orbital shaker or tumbling device within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24 to 72 hours) to allow the system to reach equilibrium.[8]
-
Phase Separation : Once equilibrium is achieved, separate the saturated solution (supernatant) from the excess solid. This is commonly done by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a low-binding syringe filter (e.g., 0.45 µm PVDF).[9]
-
Analysis : Dilute the clear supernatant with an appropriate solvent and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[7]
-
Calculation : Determine the solubility based on the measured concentration and the dilution factor used.
Conclusion
The solubility of risperidone in organic solvents is temperature-dependent and varies significantly with the properties of the solvent.[2] The most extensive data is available for the stable polymorph, Risperidone Form I, which shows the highest solubility in toluene and the lowest in 2-propanol among the nine solvents tested systematically.[1] The provided data tables and experimental protocols offer a valuable resource for pharmaceutical scientists engaged in the formulation, crystallization, and analytical development of risperidone-based products. Adherence to robust methodologies, such as the gravimetric or shake-flask methods, is essential for generating accurate and reproducible solubility data.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of risperidone and solubility in pure organic solvents [diva-portal.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Risperidone in Biological Samples
Introduction
Risperidone is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Monitoring its concentration in biological matrices such as plasma or serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient compliance. This document provides a detailed protocol for the analysis of risperidone in biological samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The method is sensitive, specific, and has been validated for accuracy and precision.
Principle
The method involves the extraction of risperidone from a biological matrix, typically plasma or serum, followed by chromatographic separation on a C18 or C8 reversed-phase column. An isocratic mobile phase consisting of an organic solvent and an aqueous buffer is used for elution. The detection and quantification of risperidone are performed using a UV detector at a wavelength where the drug exhibits maximum absorbance, commonly between 234 nm and 280 nm.
Experimental Protocols
Preparation of Reagents and Solutions
-
Mobile Phase Preparation (Example): A common mobile phase consists of a mixture of acetonitrile and a potassium dihydrogen phosphate buffer. For instance, a mobile phase can be prepared by mixing acetonitrile and 0.05 M potassium dihydrogen phosphate (pH 6.5) in a 45:55 (v/v) ratio.[1] The resulting solution should be filtered through a 0.45 µm membrane filter and degassed by sonication for at least 15 minutes before use.[2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of risperidone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to create calibration standards.
-
Internal Standard (IS) Solution (Optional but Recommended): A suitable internal standard, such as chlordiazepoxide, can be used to improve method precision.[3] Prepare a stock solution of the IS in methanol, which can then be diluted to a working concentration (e.g., 25 µg/mL).[3]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for extracting risperidone from human serum.[4]
-
Column Conditioning: Condition a solid-phase extraction column (e.g., Waters OASIS® HLB 30mg 1cc) according to the manufacturer's instructions.[4] This typically involves washing with methanol followed by equilibration with water.
-
Sample Loading: To 1 mL of serum or plasma sample, add the internal standard (if used). Vortex mix the sample. Load the entire sample onto the conditioned SPE column.
-
Washing: Wash the column with a suitable solvent (e.g., water or a low percentage of organic solvent) to remove endogenous interferences.
-
Elution: Elute risperidone and the internal standard from the column using an appropriate elution solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 50-100 µL) of the mobile phase.
-
Injection: Vortex the reconstituted sample and inject a fixed volume (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
The following table summarizes typical HPLC-UV conditions for risperidone analysis. Researchers may need to optimize these conditions based on their specific instrumentation and column.
| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |
| HPLC System | HPLC with UV Detector | Shimadzu LC-2010 | Waters HPLC with UV Detector |
| Column | Supelcosil LC8 DB (250mm x 4.6mm, 5µm)[3] | C18 (150 x 4.6mm, 5µm)[2] | Waters XTerra RP-18 (150 x 4.6mm, 5µm)[4] |
| Mobile Phase | Methanol: 0.1M Ammonium Acetate pH 5.5 (60:40 v/v)[3] | Methanol:Acetonitrile:KH2PO4 (60:10:30 v/v/v)[2] | Acetonitrile: 50mM KH2PO4 pH 3.4 (27:73 v/v)[4] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[2] | 1.0 mL/min[4] |
| Injection Volume | 20 µL | 20 µL[2] | 95 µL[4] |
| Column Temp. | 40°C[3] | Ambient[2] | 32°C[4] |
| UV Wavelength | 274 nm[3] | 234 nm[2] | 278 nm[4] |
| Run Time | ~10 min | 10 min[2] | Not Specified |
| Retention Time | ~5.89 min[3] | ~3.85 min[2] | Not Specified |
Data Presentation
The performance of the HPLC-UV method for risperidone quantification is summarized below. The data is compiled from various validated methods.
Table 1: Linearity and Detection Limits
| Parameter | Reported Value 1 | Reported Value 2 | Reported Value 3 |
| Linearity Range | 4.0–275.0 µg/mL[3] | 1–100 µg/mL[1] | 2–100 ng/mL[4] |
| Correlation Coeff. (r²) | > 0.999[3] | > 0.9999[1] | > 0.999[4] |
| LOD | 0.48 µg/mL[3] | 0.001 µg/mL[1] | 1 ng/mL[4] |
| LOQ | 1.59 µg/mL[3] | 0.01 µg/mL[1] | 2 ng/mL[4] |
Table 2: Accuracy and Precision
| Parameter | Reported Value 1 | Reported Value 2 | Reported Value 3 |
| Accuracy (Recovery) | 99.00–101.12%[3] | 98.4–102.6%[1] | < 115% (deviation)[4] |
| Intra-day Precision (%RSD) | < 3.27%[3] | < 1.43%[1] | < 7%[4] |
| Inter-day Precision (%RSD) | < 3.27%[3] | < 1.43%[1] | < 7%[4] |
Table 3: Sample Recovery and Stability
| Parameter | Reported Value |
| Extraction Recovery (SPE) | Mean recovery of 92.4% from serum[4] |
| Stability in Solution | Stable for up to 14 days at –20°C, 4°C, or 25°C[1] |
| Stability in Plasma | Stable for at least 6 months at -20°C[4] |
Visualizations
Experimental Workflow
Caption: Workflow for risperidone analysis in biological samples.
Method Validation Process
Caption: Key parameters for HPLC method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijrpns.com [ijrpns.com]
- 3. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Developing Cell-Based Assays for Quantifying Risperidone Mesylate Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides detailed protocols for developing and implementing cell-based assays to quantify the pharmacological activity of Risperidone mesylate. Risperidone is an atypical antipsychotic whose therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The following sections describe the mechanism of action, experimental workflows, and specific protocols for cAMP, calcium mobilization, and reporter gene assays to determine the potency and selectivity of Risperidone in a cellular context.
Mechanism of Action Overview
Risperidone's primary mechanism of action involves the potent blockade of two key G-protein coupled receptors (GPCRs) in the central nervous system:
-
Serotonin 5-HT2A Receptors: Risperidone has a very high affinity for 5-HT2A receptors, which are coupled to the Gq signaling pathway.[1] Antagonism of these receptors prevents the activation of Phospholipase C (PLC), thereby inhibiting the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium. This action is linked to its antipsychotic effects and a reduced risk of extrapyramidal symptoms.[1][4]
-
Dopamine D2 Receptors: Risperidone is also an antagonist of D2 receptors, which are coupled to the Gi signaling pathway.[5] By blocking these receptors, Risperidone prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels.[6] This dopaminergic blockade in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][7]
Risperidone also exhibits antagonist activity at α1-adrenergic, α2-adrenergic, and H1 histaminergic receptors, which may contribute to its overall therapeutic profile and some of its side effects, like orthostatic hypotension and sedation.[5][7]
Caption: Risperidone antagonizes D2 (Gi) and 5-HT2A (Gq) receptor signaling pathways.
General Experimental Workflow
The development of a cell-based assay to measure Risperidone's activity follows a structured workflow. This process ensures the generation of robust, reproducible data for determining key pharmacological parameters such as IC50 values.
Caption: General workflow for a cell-based antagonist assay.
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Antagonism - cAMP Assay
This protocol measures Risperidone's ability to block the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor. A common method is a homogeneous bioluminescent assay.[8]
A. Materials
-
Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2R).
-
Reagents:
-
DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (G418).
-
Dopamine (agonist).
-
Forskolin (to stimulate cAMP production).
-
This compound.
-
cAMP-Glo™ Assay Kit (or equivalent).[8]
-
-
Equipment:
-
CO2 incubator (37°C, 5% CO2).
-
Luminometer.
-
384-well white, clear-bottom assay plates.
-
B. Method
-
Cell Culture: Maintain HEK293-D2R cells in complete growth medium. Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Plating: Seed 5,000 cells/well into a 384-well plate in 20 µL of culture medium. Incubate overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in assay buffer to create a 10-point dose-response curve (e.g., 1 µM to 0.1 nM final concentration).
-
Prepare a stock solution of Dopamine. The final concentration should be its EC80 value (pre-determined).
-
Prepare a stock solution of Forskolin.
-
-
Assay Procedure:
-
Add 5 µL of diluted Risperidone or vehicle (DMSO) to the appropriate wells. Incubate for 30 minutes at room temperature.
-
Add 5 µL of a mixture of Dopamine (agonist) and Forskolin to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Signal Detection (as per cAMP-Glo™ Kit Protocol): [8]
-
Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.
-
Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA and luciferase).
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells (vehicle = 0% inhibition, no agonist = 100% inhibition).
-
Plot the normalized response against the log concentration of Risperidone.
-
Use a four-parameter logistic regression to calculate the IC50 value.
-
Protocol 2: Serotonin 5-HT2A Receptor Antagonism - Calcium Mobilization Assay
This protocol quantifies the ability of Risperidone to inhibit serotonin-induced intracellular calcium mobilization in cells expressing the 5-HT2A receptor.[9][10]
A. Materials
-
Cell Line: CHO-K1 cells stably expressing the human serotonin 5-HT2A receptor (CHO-5HT2A).
-
Reagents:
-
Equipment:
-
CO2 incubator (37°C, 5% CO2).
-
Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation® 3 or FLIPR®).
-
96-well or 384-well black, clear-bottom assay plates.
-
Caption: Workflow for the Calcium Mobilization Antagonist Assay.
B. Method
-
Cell Culture: Maintain CHO-5HT2A cells in complete growth medium.
-
Cell Plating: Seed 20,000 cells/well into a 96-well black, clear-bottom plate. Incubate overnight.[10]
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 5 kit).
-
Remove the culture medium from the cells and add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C.[12]
-
-
Compound Plates:
-
In a separate plate, prepare serial dilutions of this compound at 5x the final desired concentration.
-
In another plate or set of tubes, prepare the serotonin agonist solution at 5x its pre-determined EC80 concentration.
-
-
Signal Detection:
-
Place the cell plate and compound plates into the fluorescence plate reader.
-
Set the instrument to add 25 µL from the Risperidone plate, incubate for 2-5 minutes, then add 25 µL from the serotonin plate.
-
Measure fluorescence intensity (e.g., Excitation ~485 nm, Emission ~525 nm) kinetically, starting just before the serotonin addition and continuing for 2-3 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well post-agonist addition.
-
Normalize the data to control wells (agonist alone = 0% inhibition; buffer alone = 100% inhibition).
-
Plot the normalized response against the log concentration of Risperidone and fit to a four-parameter logistic equation to determine the IC50.
-
Protocol 3: Downstream Signaling - NFAT Reporter Gene Assay
This assay measures a downstream transcriptional event following 5-HT2A (Gq) receptor activation. Gq activation increases intracellular calcium, which activates calcineurin, leading to the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). NFAT then drives the expression of a reporter gene (e.g., luciferase).[13][14]
A. Materials
-
Cell Line: HEK293 cells.
-
Reagents:
-
Expression plasmid for human 5-HT2A receptor.
-
Reporter plasmid containing an NFAT response element upstream of a luciferase gene (pGL4.30[luc2P/NFAT-RE/Hygro] or equivalent).[14]
-
Transfection reagent (e.g., Lipofectamine).
-
Serotonin, this compound.
-
Luciferase assay substrate (e.g., ONE-Glo™ Luciferase Assay System).
-
-
Equipment:
-
CO2 incubator, luminometer, 96-well white assay plates.
-
B. Method
-
Transfection: Co-transfect HEK293 cells with the 5-HT2A receptor plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, plate the cells into a 96-well white plate at a density of 25,000 cells/well.
-
Compound Treatment:
-
After another 24 hours, treat the cells with serial dilutions of this compound for 30 minutes.
-
Add serotonin (at its EC80 concentration) to the wells.
-
-
Incubation: Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure luminescence.
-
-
Data Analysis:
-
Normalize the luminescence signal and plot the dose-response curve as described in the previous protocols to determine the IC50 of Risperidone.
-
Data Presentation and Analysis
Quantitative data from the assays should be summarized in tables to facilitate comparison of Risperidone's potency at different targets. The primary output is the IC50 value, which represents the concentration of the drug required to inhibit 50% of the maximal response.
Table 1: Antagonist Potency of Risperidone at D2 and 5-HT2A Receptors
| Assay Type | Receptor Target | Measured Parameter | Agonist Used (EC80) | Risperidone IC50 (nM) | n (replicates) |
| cAMP Assay | Dopamine D2 | Inhibition of cAMP production | Dopamine (100 nM) | 3.5 ± 0.4 | 4 |
| Calcium Mobilization Assay | Serotonin 5-HT2A | Inhibition of Ca²⁺ flux | Serotonin (50 nM) | 0.4 ± 0.05 | 4 |
| Reporter Gene Assay | Serotonin 5-HT2A | Inhibition of NFAT activation | Serotonin (50 nM) | 0.9 ± 0.1 | 3 |
| Calcium Mobilization Assay | Adrenergic α1 | Inhibition of Ca²⁺ flux | Phenylephrine (1 µM) | 6.2 ± 0.8 | 3 |
Data are representative and should be determined empirically. Values are shown as mean ± standard deviation.
Table 2: Dose-Response Data for Risperidone in Calcium Mobilization Assay (5-HT2A)
| Risperidone Conc. (nM) | % Inhibition (Mean) | Std. Dev. |
| 1000.00 | 98.5 | 2.1 |
| 100.00 | 97.2 | 2.5 |
| 10.00 | 91.4 | 3.3 |
| 1.00 | 75.6 | 4.1 |
| 0.30 | 49.1 | 3.8 |
| 0.10 | 22.3 | 2.9 |
| 0.01 | 5.8 | 1.5 |
| 0.00 | 0.0 | 1.8 |
This sample data illustrates the inhibition of the serotonin-induced calcium response by increasing concentrations of Risperidone.
These results are consistent with published findings that Risperidone has a higher affinity and potency for the 5-HT2A receptor compared to the D2 receptor.[1][7] The data clearly demonstrates the utility of these cell-based assays in characterizing the pharmacological profile of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 3. Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 5. Risperidone - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. cAMP-Glo™ Assay Protocol [france.promega.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Studies of Risperidone Mesylate in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic studies of risperidone mesylate in rodent models. This document is intended to guide researchers in designing and executing robust studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of risperidone.
Introduction
Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia and other psychiatric disorders. Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Understanding the pharmacokinetic profile of risperidone and its active metabolite, 9-hydroxyrisperidone, is crucial for the development of novel formulations and for optimizing therapeutic regimens. Rodent models, particularly rats and mice, are instrumental in the preclinical assessment of risperidone's pharmacokinetics.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of risperidone and its active metabolite, 9-hydroxyrisperidone, in rodents from various studies. These values can vary based on the specific rodent strain, age, sex, and experimental conditions.
| Species | Administration Route | Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Rat | Oral | 6 mg/kg | Risperidone | 288.7 | ~1 | 1308.5 | ~3.4 (plasma) | [2] |
| Rat | Oral | 6 mg/kg | 9-hydroxyrisperidone | 1308.5 | ~3 | - | ~3.4 (plasma) | [2] |
| Rat | Subcutaneous (Depot Injection) | 25 mg/kg | Risperidone | 459.7 | 72 (3 days) | - | 20.6 (days) | [3] |
| Mouse | Subcutaneous (Implant) | 3 mg/kg/day | Risperidone | ~7-10 (at 14 days) | - | - | - | |
| Mouse | Subcutaneous (Implant) | 3 mg/kg/day | Risperidone | ~15-20 (at 27-56 days) | - | - | - | |
| Rat | Intramuscular (Microspheres) | 10-90 mg/kg (every 2 weeks) | Risperidone & 9-hydroxyrisperidone | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Animal Models
-
Species and Strain: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies.[5] C57BL/6 mice have also been utilized.
-
Age and Weight: Adult animals are typically used, with weights ranging from 160-250 g for rats and 20-30 g for mice.
-
Housing and Acclimation: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. An acclimation period of at least one week is recommended before the start of the experiment. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Preparation of Dosing Solutions
-
For Oral Administration (Gavage): this compound can be dissolved in a suitable vehicle. One method involves dissolving it in 0.1 M tartaric acid and then adjusting the pH to approximately 6.0 with sodium hydroxide. Another approach is to dissolve it in 10% glacial acetic acid, bring it to volume with saline, and adjust the pH to ~6.2 with 6M NaOH.[6]
-
For Subcutaneous/Intramuscular Injection (Long-Acting Formulations): For depot injections, risperidone can be formulated in a biodegradable polymer matrix, such as poly-(D,L-lactide-co-glycolide) (PLGA) microspheres or in situ gelling systems.[3][4] The specific preparation will depend on the formulation being tested. For a simple subcutaneous injection, risperidone can be suspended in a vehicle like saline.
Dosing and Administration
-
Oral Gavage: Administer the prepared this compound solution using a gavage needle. The volume is typically 1-2 mL/kg for rats.
-
Subcutaneous Injection: Inject the risperidone formulation into the loose skin on the back of the neck.
-
Intramuscular Injection: For long-acting formulations, inject into the gluteal muscle.
Blood Sample Collection
-
Route: Blood samples can be collected via the tail vein, saphenous vein, or jugular vein (if cannulated). Terminal blood collection can be performed via cardiac puncture.
-
Time Points: For immediate-release formulations, frequent sampling is required initially (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). For long-acting formulations, sampling can be less frequent and extend over a longer period (e.g., 1, 3, 7, 14, 21, 28 days).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood at approximately 3000-4000 rpm for 10-15 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS
-
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in plasma and tissue homogenates.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (typically in a 1:3 or 1:4 plasma to acetonitrile ratio).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., Waters XTerra RP18).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium bicarbonate.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Risperidone transition: m/z 411.2 → 191.2
-
9-hydroxyrisperidone transition: m/z 427.2 → 207.2
-
-
Visualizations
Signaling Pathway of Risperidone
Caption: Risperidone's mechanism of action.
Experimental Workflow for Oral Pharmacokinetic Study
Caption: Workflow for an oral pharmacokinetic study.
Logical Relationship of Risperidone Metabolism
Caption: Metabolism of risperidone to its active metabolite.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Brain, plasma and tissue pharmacokinetics of risperidone and 9-hydroxyrisperidone after separate oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A 12-week subchronic intramuscular toxicity study of risperidone-loaded microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism and excretion of risperidone after oral administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Risperidone and 9-Hydroxyrisperidone in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] It is extensively metabolized in the liver by cytochrome P450 2D6 to its major active metabolite, 9-hydroxyrisperidone.[1][3] Since the metabolite exhibits similar pharmacological activity to the parent drug, it is crucial to quantify both compounds when monitoring plasma concentrations for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[3][4] This application note provides a detailed protocol for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The described method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This approach offers high throughput, sensitivity, and accuracy for the routine analysis of clinical samples.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized or Milli-Q)
-
Drug-free human plasma (with EDTA as anticoagulant)
-
2. Standard Solutions and Calibration Standards
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Risperidone, 9-Hydroxyrisperidone, and Trazodone in methanol.
-
Working Standard Solutions: Prepare intermediate working solutions by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to achieve various concentrations for spiking into plasma.
-
Calibration Curve Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma to achieve a concentration range of 0.1 to 500 ng/mL for both risperidone and 9-hydroxyrisperidone.[5][6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 100 µL of the internal standard precipitant solution (Trazodone in acetonitrile at a concentration of 50 µg/L).[4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: An HPLC or UPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 cm × 50 mm, 1.8 µm particle size)[1] |
| Mobile Phase A | 0.1% Formic acid in 2 mM Ammonium Acetate in Water[5] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[5] |
| Flow Rate | 0.35 mL/min[5] |
| Gradient | Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B[5] |
| Column Temperature | 30 °C[4][5] |
| Injection Volume | 1-10 µL[1] |
| Run Time | Approximately 6 minutes[1] |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Risperidone: m/z 411.3 → 191.1[2][7] 9-Hydroxyrisperidone: m/z 427.2 → 207.1[7][8] Trazodone (IS): m/z 372.2 → 176.1 (Example transition, should be optimized) |
| Cone Voltage & Collision Energy | These parameters should be optimized for each analyte and the specific instrument used. Example values: Risperidone (35 V, 24 eV), 9-Hydroxyrisperidone (35 V, 27 eV).[7] |
| Source Temperature | 350 °C[2] |
Data Presentation and Method Validation
The method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1]
Table 1: Method Validation Summary
| Validation Parameter | Risperidone | 9-Hydroxyrisperidone |
| Linearity Range | 0.2 - 500 ng/mL[6] | 0.2 - 500 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | 0.5 ng/mL[1] |
| Accuracy (Inter-day) | 101.33–107.68%[1] | 95.24–103.67%[1] |
| Precision (CV%, Inter-day) | ≤ 7.27%[1] | ≤ 7.41%[1] |
| Extraction Recovery | 95.01 ± 7.31–112.62 ± 7.50%[1] | 90.27 ± 11.15–114.00 ± 10.35%[1] |
Visualizations
Caption: Experimental workflow for Risperidone quantification.
Caption: Metabolic pathway and quantification relationship.
References
- 1. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. pa2online.org [pa2online.org]
- 7. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Risperidone Mesylate Controlled Release Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of controlled-release risperidone mesylate delivery systems. The information is intended to guide researchers in the development of long-acting injectable formulations, such as microspheres and in-situ forming gels, for sustained therapeutic action.
Introduction to Controlled-Release Risperidone Formulations
Risperidone, an atypical antipsychotic, is widely used in the management of schizophrenia and other psychotic disorders.[1][2] Conventional oral administration often requires frequent dosing, which can lead to issues with patient compliance.[3] Long-acting injectable (LAI) formulations offer a significant advantage by maintaining therapeutic drug concentrations for an extended period, thereby improving treatment adherence and clinical outcomes.[1][4]
The most common approaches for developing controlled-release risperidone formulations involve encapsulating the drug within biodegradable polymers to form microspheres or creating in-situ forming drug depots.[3][5][6] These systems are designed to release risperidone slowly over weeks to months following a single intramuscular injection.[1]
Formulation Strategies and Key Components
Biodegradable Polymer Microspheres
Poly(D,L-lactide-co-glycolide) (PLGA) and polycaprolactone (PCL) are the most extensively studied polymers for risperidone microsphere formulations.[5][7] The drug release characteristics can be modulated by altering the polymer's molecular weight, lactide-to-glycolide ratio, and the drug-to-polymer ratio.[5][8]
Key Components for Microsphere Formulation:
| Component | Role | Example Materials |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | This compound |
| Polymer Matrix | Controls Drug Release | PLGA (e.g., 75:25 DLG 6E), PCL (e.g., PCL-45000, PCL-80000)[5][7] |
| Solvent System | Dissolves API and Polymer | Dichloromethane (DCM), Ethyl Acetate[8] |
| Emulsifier/Stabilizer | Forms and Stabilizes Emulsion | Polyvinyl Alcohol (PVA) |
| Continuous Phase | Disperses the Organic Phase | Purified Water |
In-Situ Forming Gels and Implants
In-situ forming systems are liquid formulations that, upon injection, transform into a solid or semi-solid depot in response to a physiological trigger, such as temperature change or solvent exchange with the aqueous environment.[3][6][9] This approach simplifies manufacturing compared to microspheres.[10]
Key Components for In-Situ Forming Formulations:
| Component | Role | Example Materials |
| API | Therapeutic Agent | Risperidone |
| Polymer/Matrix Former | Forms the Depot | PLGA, PLGA-PEG-PLGA, Sucrose Acetate Isobutyrate (SAIB)[3][6] |
| Solvent | Dissolves Polymer and API | N-Methyl-2-pyrrolidone (NMP), Benzyl Benzoate[3][6] |
Experimental Protocols
Protocol for Preparation of Risperidone-Loaded PLGA Microspheres
This protocol is based on the oil-in-water (o/w) emulsion solvent evaporation technique.[5]
Materials:
-
This compound
-
PLGA (e.g., 75:25 DLG 6E)
-
Dichloromethane (DCM)
-
Polyvinyl Alcohol (PVA)
-
Purified Water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a controlled speed (e.g., 2000-5000 rpm) to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.
-
Collection and Washing: Collect the microspheres by filtration or centrifugation. Wash them multiple times with purified water to remove residual PVA.
-
Drying: Lyophilize or air-dry the microspheres to obtain a free-flowing powder.
Protocol for In Vitro Drug Release Studies
This protocol describes a common method for evaluating the release of risperidone from microspheres.[7][11]
Materials:
-
Risperidone-loaded microspheres
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tween 20 or Tween 80 (surfactant)
-
Shaker water bath or USP Apparatus 4 (Flow-Through Cell)[7][11]
-
HPLC system for drug analysis
Procedure (Sample-and-Separate Method):
-
Accurately weigh a specific amount of microspheres (e.g., 10 mg) and suspend them in a known volume of release medium (e.g., 250 mL of PBS pH 7.4, optionally containing 0.02% Tween 20) in a sealed container.[11]
-
Place the container in a shaker water bath set at 37°C and a specified agitation speed (e.g., 100 rpm).[7]
-
At predetermined time points (e.g., 1, 4, 24 hours, and then daily or weekly), withdraw a sample of the release medium (e.g., 1 mL).[11]
-
Centrifuge the sample to pellet any suspended microspheres.[11]
-
Filter the supernatant through a 0.22 µm filter.[11]
-
Analyze the filtrate for risperidone concentration using a validated HPLC method.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.[11]
-
Calculate the cumulative percentage of drug released over time.
Protocol for In Vivo Pharmacokinetic Studies in a Rabbit Model
This protocol outlines a typical in vivo study to assess the pharmacokinetic profile of a long-acting risperidone formulation.[11]
Materials:
-
Risperidone-loaded microspheres or in-situ gel formulation
-
Sterile vehicle for suspension/injection
-
Male New Zealand White rabbits (or other appropriate animal model)
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS for bioanalysis of plasma samples
Procedure:
-
Dose Preparation: Suspend the microspheres or prepare the in-situ gel in a sterile vehicle suitable for intramuscular injection.
-
Animal Dosing: Administer a single intramuscular injection of the risperidone formulation to the rabbits at a specified dose.
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., marginal ear vein) at predefined time points (e.g., pre-dose, and at 1, 6, 24, 48 hours, and on days 3, 7, 14, 21, 28, 35, 42 post-injection).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for the concentration of risperidone and its active metabolite, 9-hydroxyrisperidone, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
Data Presentation
Quantitative Data from Formulation and In Vitro Release Studies
| Formulation ID | Polymer(s) | Drug Loading (%) | Encapsulation Efficiency (%) | Mean Particle Size (µm) | Burst Release (%) (First 24h) | Cumulative Release (%) (Day 30) | Reference |
| RIS-MS | PLGA | 30 | N/A | N/A | ~10 | ~80 | |
| F5 | PCL-45000 & PCL-80000 (1:1) | N/A | N/A | N/A | <5 | ~70 (at 90 days) | [5] |
| In-situ Depot | SAIB & PCL | N/A | N/A | N/A | ~18 | 88.95 | [3][10] |
| ISFG | PLGA-PEG-PLGA | 5 (mg/100mg) | N/A | N/A | ~20 | ~90 | [6] |
N/A: Data not available in the cited sources.
Pharmacokinetic Parameters of Risperidone Formulations
| Formulation Type | Animal Model | Dose | Cmax (ng/mL) | Tmax (days) | Half-life (days) | Mean Residence Time (days) | Reference |
| In-situ Depot | Rat | N/A | 459.7 | 3 | 20.6 | 31.2 | [3] |
| LAI vs. Oral | Human | 25-75 mg (IM) vs. 2-6 mg (oral) | 25-32% lower for IM | N/A | N/A | N/A |
Visualizations
Risperidone Signaling Pathway
Risperidone's therapeutic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4] The blockade of 5-HT2A receptors is linked to a downstream signaling cascade involving Gq proteins and phospholipase C.
Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.
Experimental Workflow for Formulation Development
The development and evaluation of a controlled-release risperidone formulation follows a logical progression from initial formulation to in vivo testing.
Caption: Workflow for controlled-release risperidone development.
In Vitro Drug Release Study Setup
A typical setup for an in vitro release study using the sample-and-separate method is depicted below.
Caption: Setup for an in vitro risperidone release study.
References
- 1. Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Risperidone - Wikipedia [en.wikipedia.org]
- 6. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risperidone regulates Dopamine D2-like receptors expression in rat brain in a time-dependent manner [scielo.isciii.es]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
Application Notes and Protocols: Risperidone Mesylate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Risperidone mesylate, a potent atypical antipsychotic, in neuroscience research. This document details its mechanism of action, key experimental applications with associated protocols, and relevant quantitative data to facilitate experimental design and interpretation.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4][5] Schizophrenia, a primary indication for risperidone, is theorized to involve an overactivity of dopaminergic D2 and serotonergic 5-HT2A pathways.[2] By blocking these receptors, particularly in the mesolimbic and mesocortical pathways, risperidone alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][6][7] Its higher affinity for 5-HT2A receptors compared to D2 receptors is a key characteristic of its "atypical" profile, which is associated with a lower incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.[2][3] Additionally, risperidone exhibits antagonist activity at α1- and α2-adrenergic receptors and H1 histamine receptors, which may contribute to some of its sedative and hypotensive effects.[1][2]
Signaling Pathway
The primary signaling cascade affected by Risperidone involves the blockade of G-protein coupled receptors (GPCRs), specifically the D2 and 5-HT2A receptors. This antagonism modulates downstream signaling pathways, ultimately influencing neuronal excitability and gene expression.
Caption: Risperidone's primary mechanism of action.
Quantitative Data
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values in nM) of risperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 0.2[3] |
| Dopamine D2 | 3.2[3] |
| Alpha 1A Adrenergic | 5[3] |
| Dopamine D4 | 7.3[3] |
| Alpha 2A Adrenergic | 16[3] |
| Histamine H1 | 20[3] |
| Serotonin 5-HT2C | 50[3] |
| Dopamine D1 | 240[3] |
| Serotonin 5-HT1A | 420[3] |
| Muscarinic M1 | >10,000[3] |
In Vivo Dosages in Animal Models
This table provides a summary of risperidone dosages used in various preclinical animal models.
| Animal Model | Species | Doses | Application | Reference |
| Schizophrenia (Prenatal Poly I:C) | Rat | 0.045 or 1.2 mg/kg/day | Prevention of behavioral and brain structural abnormalities | [8][9] |
| Developmental Effects | Rat | 1.0 and 3.0 mg/kg/day | Assessment of long-term effects on locomotor activity | [10] |
| Tardive Dyskinesia | Mouse | 0.1, 0.5, 2.0, or 4.0 mg/kg | Attenuation of reserpine- and haloperidol-induced orofacial movements | [11] |
| Alzheimer's Disease (3xTg-AD) | Mouse | 0.05 mg/kg then 0.1 mg/kg | Assessment of behavioral effects | [12] |
| Drug Delivery (Implants) | Mouse | 3 mg/kg/day | In vivo bioactivity and pharmacokinetic studies | [13][14] |
| Cognitive Impairment (MK-801) | Rat | 0.1 mg/kg | Reversal of spatial object recognition impairment | [15] |
Experimental Protocols
In Vitro: Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound to specific receptors (e.g., D2, 5-HT2A) using radioligand binding assays.
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A)
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Non-specific binding competitor (e.g., unlabeled haloperidol for D2, unlabeled mianserin for 5-HT2A)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, add the cell membranes, radioligand, and either buffer (for total binding), unlabeled competitor (for non-specific binding), or a concentration of this compound.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of risperidone that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Schizophrenia Model (Prenatal Poly I:C)
This protocol describes a neurodevelopmental model of schizophrenia to assess the preventative effects of this compound.
Materials:
-
Pregnant Wistar or Sprague-Dawley rats
-
Polyriboinosinic-polyribocytidylic acid (Poly I:C)
-
Saline solution
-
This compound
-
Vehicle for risperidone
-
Behavioral testing apparatus (e.g., open field for locomotor activity, prepulse inhibition apparatus)
Procedure:
-
On gestational day 15, administer a single intravenous injection of Poly I:C (e.g., 4 mg/kg) or saline to pregnant dams.[8][9]
-
Allow the dams to give birth and raise their offspring.
-
During the peri-adolescent period (e.g., postnatal days 34-47), administer daily injections of this compound (e.g., 0.045 or 1.2 mg/kg) or vehicle to the male offspring.[8][9]
-
After the treatment period, allow the animals to mature to adulthood (e.g., postnatal day 90 onwards).[8][9]
-
Conduct behavioral testing to assess schizophrenia-like phenotypes. This can include:
-
Amphetamine-induced hyperlocomotion: Administer amphetamine and measure locomotor activity in an open field.
-
Prepulse inhibition of the startle reflex: Measure the ability of a weak prestimulus to inhibit the startle response to a strong stimulus.
-
Latent inhibition: Assess the ability to ignore a previously irrelevant stimulus.
-
-
Following behavioral testing, brain tissue can be collected for structural analysis (e.g., MRI for ventricular volume) or molecular analysis (e.g., receptor expression).[8][9]
Caption: Experimental workflow for the prenatal Poly I:C model.
In Vivo: Tardive Dyskinesia Model
This protocol outlines a model to evaluate the potential of this compound to attenuate drug-induced orofacial movements, a preclinical correlate of tardive dyskinesia.
Materials:
-
Male mice
-
Haloperidol or Reserpine
-
This compound
-
Vehicle for drugs
-
Observation chambers with a clear floor
Procedure:
-
Induce orofacial movements by repeated administration of haloperidol (e.g., 2.0 mg/kg) or reserpine (e.g., 1.0 mg/kg) for a specified period (e.g., 21 days).[11]
-
For assessing the attenuation of existing movements, administer a single dose of this compound (e.g., 0.1, 0.5, 2.0, or 4.0 mg/kg) to animals already exhibiting orofacial dyskinesia.[11]
-
For assessing the prevention of movement development, co-administer this compound with haloperidol or reserpine throughout the induction period.[11]
-
To quantify orofacial movements, place individual mice in observation chambers and record their behavior for a set duration (e.g., 5 minutes).
-
A trained observer, blind to the treatment conditions, should score the frequency and/or duration of vacuous chewing movements, tongue protrusions, and facial twitching.
-
Compare the scores between the different treatment groups to determine the effect of risperidone.
Conclusion
This compound is a valuable pharmacological tool in neuroscience research, offering a relatively selective antagonism of D2 and 5-HT2A receptors. The provided data and protocols serve as a starting point for investigating its effects in various in vitro and in vivo models relevant to neuropsychiatric disorders. Researchers should carefully consider the specific dosages and experimental timelines to suit their research questions.
References
- 1. Risperidone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MRI-based insights into brain structural and functional alterations in schizophrenia treated with risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risperidone Administered During Asymptomatic Period of Adolescence Prevents the Emergence of Brain Structural Pathology and Behavioral Abnormalities in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidyskinetic effects of risperidone on animal models of tardive dyskinesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Impact of Chronic Risperidone Use on Behavior and Survival of 3xTg-AD Mice Model of Alzheimer’s Disease and Mice With Normal Aging [frontiersin.org]
- 13. In vitro and in vivo demonstration of risperidone implants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Risperidone Mesylate Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] Risperidone and its analogues also exhibit varying affinities for other receptors, including alpha-1 and alpha-2 adrenergic receptors, and histamine H1 receptors, which can contribute to both their therapeutic effects and side-effect profiles.[3][6]
High-throughput screening (HTS) is an essential tool in the discovery and development of novel analogues of risperidone mesylate.[7][8][9] HTS allows for the rapid screening of large chemical libraries to identify compounds with desired pharmacological activities. This document provides detailed application notes and protocols for a panel of HTS assays designed to characterize the activity of risperidone analogues at their primary and key off-target receptors.
Receptor Targets and Signaling Pathways
The primary and secondary receptor targets for risperidone and its analogues are G-protein coupled receptors (GPCRs). Understanding their signaling pathways is crucial for designing and interpreting functional assays.
Dopamine D2 Receptor (Gi/o-coupled)
Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonists, such as risperidone, block this effect.
Serotonin 5-HT2A Receptor (Gq-coupled)
The 5-HT2A receptor is coupled to the Gq protein. Upon activation by serotonin, it stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.
Data Presentation: Receptor Binding Affinities
The following tables summarize the binding affinities (Ki, nM) of Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone), at the primary and key secondary receptors. Data for novel analogues should be presented in a similar format to allow for direct comparison.
Table 1: Primary Target Receptor Affinities
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | 5-HT2A/D2 Ratio |
| Risperidone | 3.2[1] | 0.2[1] | 0.0625 |
| Paliperidone | 2.8 - 6.6 | 0.22 - 1.21 | ~0.2 |
Table 2: Secondary (Off-Target) Receptor Affinities
| Compound | Alpha-1 Adrenergic (Ki, nM) | Alpha-2 Adrenergic (Ki, nM) | Histamine H1 (Ki, nM) |
| Risperidone | 5[1] | 16[1] | 20[1] |
| Paliperidone | 1.3 - 11 | 3.4 - 34 | 3.4 - 34 |
High-Throughput Screening Workflow
A generalized workflow for screening risperidone analogues is depicted below. This workflow can be adapted for both binding and functional assays.
Experimental Protocols
The following are detailed protocols for key HTS assays. These protocols are designed for 384-well microplate formats but can be adapted.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity 20-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Risperidone analogues dissolved in 100% DMSO.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Apparatus: 384-well filter plates (e.g., Millipore Multiscreen), vacuum manifold, liquid scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in 100% DMSO. Dispense 0.5 µL of each concentration into the wells of a 384-well assay plate. For total binding wells, add 0.5 µL of DMSO. For non-specific binding wells, add 0.5 µL of 10 µM Haloperidol in DMSO.
-
Reagent Preparation:
-
Thaw the D2 receptor membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields a robust signal-to-background ratio (typically 5-15 µg of protein per well). Keep the membrane suspension on ice and vortex gently before use.
-
Dilute the radioligand ([³H]-Spiperone) in assay buffer to a concentration of 2x the final desired concentration (typically 0.2-0.5 nM, which is near its Kd).
-
-
Assay Reaction:
-
To each well of the assay plate, add 25 µL of the diluted D2 receptor membrane suspension.
-
Add 25 µL of the 2x radioligand solution to each well. The final assay volume is 50.5 µL.
-
-
Incubation: Seal the plates and incubate at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting:
-
Pre-wet the filter plates with assay buffer.
-
Transfer the contents of the assay plate to the filter plate.
-
Rapidly wash the filters three times with 100 µL of ice-cold assay buffer using a vacuum manifold.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add 30 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Serotonin 5-HT2A Receptor Calcium Flux Functional Assay
Objective: To measure the antagonist activity of test compounds by their ability to inhibit serotonin-induced calcium mobilization in cells expressing the human 5-HT2A receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.
-
Agonist: Serotonin (5-HT).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Risperidone analogues dissolved in 100% DMSO.
-
Apparatus: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid).
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a 3x concentration plate of the test compounds in assay buffer.
-
Add 10 µL of the 3x compound solution to the corresponding wells of the cell plate. The total volume is now 30 µL.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Prepare a 4x concentration of serotonin in assay buffer (the final concentration should be the EC80, typically around 30-100 nM).
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler will then add 10 µL of the 4x serotonin solution to each well.
-
Continue to record the fluorescence signal for an additional 60-120 seconds.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Determine the percent inhibition of the serotonin-induced calcium response for each concentration of the test compound.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Dopamine D2 Receptor cAMP Functional Assay
Objective: To measure the antagonist activity of test compounds by their ability to reverse the forskolin-stimulated inhibition of cAMP production in cells expressing the human dopamine D2 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
cAMP Detection Kit: A commercially available HTS cAMP assay kit (e.g., HTRF, LANCE, or GloSensor™).
-
Stimulant: Forskolin.
-
Agonist: Dopamine or a D2-selective agonist like Quinpirole.
-
Assay Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Test Compounds: Risperidone analogues dissolved in 100% DMSO.
-
Apparatus: Microplate reader compatible with the chosen cAMP detection technology (e.g., HTRF-compatible reader).
Procedure:
-
Cell Plating: Seed the D2-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Assay Preparation:
-
Aspirate the culture medium and replace it with 10 µL of assay buffer.
-
Prepare a plate with serial dilutions of the test compounds.
-
-
Antagonist Incubation: Add 5 µL of the test compound dilutions to the cell plate. Incubate for 15-30 minutes at room temperature.
-
Agonist/Stimulant Addition:
-
Prepare a solution containing the D2 agonist (at its EC80 concentration) and forskolin (at a concentration that gives a robust signal, e.g., 1-10 µM) in assay buffer.
-
Add 5 µL of this agonist/forskolin mixture to the wells.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding lysis buffer and detection reagents.
-
Incubate for the time specified in the kit protocol (usually 60 minutes).
-
Read the plate on the appropriate microplate reader.
-
Data Analysis:
-
The signal from the cAMP assay is inversely proportional to the activity of the D2 receptor.
-
Normalize the data, setting the signal from cells treated with only forskolin as 0% activity and the signal from cells treated with forskolin and the D2 agonist as 100% activity.
-
Calculate the percent reversal of the agonist effect for each concentration of the test compound.
-
Plot the percent reversal versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the EC50 value for the antagonist activity.
Conclusion
The provided protocols outline a comprehensive high-throughput screening cascade for the characterization of this compound analogues. By employing a combination of radioligand binding assays to determine affinity and functional cell-based assays to assess antagonist potency, researchers can efficiently identify and prioritize lead compounds. The systematic collection and tabulation of quantitative data will facilitate the establishment of clear structure-activity relationships, guiding the optimization of novel antipsychotic drug candidates with improved efficacy and safety profiles.
References
- 1. Risperidone - Wikipedia [en.wikipedia.org]
- 2. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
Risperidone Mesylate: A Versatile Tool for Receptor Occupancy Studies in Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Risperidone, an atypical antipsychotic, is a potent antagonist with high affinity for serotonin 5-HT2A and dopamine D2 receptors.[1][2] Its well-characterized binding profile and established use in clinical practice make its mesylate salt a valuable tool compound for in vivo and ex vivo receptor occupancy studies. These studies are critical in drug development to establish the relationship between the dose of a drug, its concentration in the target tissue, and the extent of its binding to the intended biological target. This application note provides detailed protocols for utilizing risperidone mesylate in receptor occupancy studies using Positron Emission Tomography (PET) and ex vivo autoradiography, along with its receptor binding profile and a summary of its signaling pathways.
Mechanism of Action
The therapeutic effects of risperidone are primarily attributed to its combined antagonism of D2 and 5-HT2A receptors.[3] Schizophrenia is theorized to involve an overactivity of dopaminergic D2 and serotonergic 5-HT2A pathways.[2] By blocking these receptors, risperidone is thought to reduce this hyperactivity.[2] Risperidone exhibits a higher binding affinity for 5-HT2A receptors compared to D2 receptors.[2] It also acts as an antagonist at alpha-1 (α1), alpha-2 (α2), and histamine H1 receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[4]
Data Presentation: Receptor Binding and Occupancy
The binding affinity of risperidone for various neurotransmitter receptors is summarized in Table 1. This data is crucial for designing and interpreting receptor occupancy studies.
| Receptor | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A | 0.2 [5] |
| Dopamine D2 | 3.2 [5] |
| Alpha-1A Adrenergic | 5[5] |
| Dopamine D4 | 7.3[5] |
| Alpha-2A Adrenergic | 16[5] |
| Histamine H1 | 20[5] |
| Serotonin 5-HT2C | 50[5] |
| Dopamine D1 | 240[5] |
| Serotonin 5-HT1A | 420[5] |
| Muscarinic M1 | >10,000[5] |
| Table 1: Risperidone Binding Affinities. |
Receptor occupancy studies with risperidone have established a therapeutic window for the treatment of schizophrenia. Optimal clinical response is generally associated with striatal D2 receptor occupancy levels between 65% and 80%.[6] Occupancy levels above 80% are linked to an increased risk of extrapyramidal symptoms (EPS).[6]
| Administration Route & Dose | D2 Receptor Occupancy (%) |
| Oral, 2 mg/day | 66%[7] |
| Oral, 4 mg/day | 73%[7] |
| Oral, 6 mg/day | 79%[7] |
| Long-acting injectable, 25 mg (post-injection) | 71.0%[6] |
| Long-acting injectable, 25 mg (pre-injection) | 54.0%[6] |
| Long-acting injectable, 50 mg (post-injection) | 74.4%[6] |
| Long-acting injectable, 50 mg (pre-injection) | 65.4%[6] |
| Long-acting injectable, 75 mg (post-injection) | 81.5%[6] |
| Long-acting injectable, 75 mg (pre-injection) | 75.0%[6] |
| Table 2: In Vivo Dopamine D2 Receptor Occupancy of Risperidone. |
Experimental Protocols
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.
Protocol:
-
Subject Selection and Preparation:
-
Recruit healthy volunteers or patients with a specific diagnosis (e.g., schizophrenia).
-
Obtain informed consent and ethical approval.
-
Subjects should be free of any medication that might interfere with the study for a specified period.
-
-
Radioligand Selection:
-
For D2 receptor occupancy, [11C]raclopride is a commonly used radioligand.
-
-
Baseline PET Scan:
-
Perform a baseline PET scan on each subject before the administration of this compound to determine the baseline receptor density.
-
A transmission scan for attenuation correction should be performed prior to the emission scan.
-
Inject a bolus of the radioligand (e.g., [11C]raclopride) intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
-
Drug Administration:
-
Administer a single oral dose of this compound.
-
-
Post-Dose PET Scan:
-
Perform a second PET scan at the estimated time of peak plasma concentration of risperidone.
-
The protocol for the post-dose scan is identical to the baseline scan.
-
-
Blood Sampling:
-
Collect venous blood samples at regular intervals throughout the PET scans to measure the plasma concentration of the radioligand and risperidone and its active metabolite, 9-hydroxyrisperidone.
-
-
Data Analysis:
-
Define regions of interest (ROIs) on the PET images corresponding to brain areas with high receptor density (e.g., striatum for D2 receptors).
-
Calculate the binding potential (BP) of the radioligand in the ROIs for both baseline and post-dose scans.
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BP_baseline - BP_postdose) / BP_baseline] * 100
-
Ex Vivo Receptor Occupancy using Autoradiography
This technique involves administering the drug to an animal, followed by the removal of the brain for in vitro measurement of receptor occupancy.
Protocol:
-
Animal Dosing:
-
Administer this compound to rodents (e.g., rats or mice) via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At the time of expected peak brain concentration, euthanize the animals.
-
Rapidly extract the brain and freeze it in isopentane cooled with dry ice.
-
Store the brains at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut thin (e.g., 20 µm) coronal or sagittal brain sections.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
-
Radioligand Incubation:
-
Incubate the brain sections with a radioligand specific for the receptor of interest (e.g., [3H]spiperone for D2 receptors or [3H]ketanserin for 5-HT2A receptors).
-
Incubation should be brief to prevent the dissociation of the in vivo-bound risperidone.
-
Include sections incubated with an excess of a non-labeled competitor to determine non-specific binding.
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse the slides in distilled water and dry them under a stream of cool air.
-
-
Imaging:
-
Expose the slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.
-
-
Data Analysis:
-
Quantify the density of radioligand binding in specific brain regions using a densitometry system.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Receptor occupancy is determined by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals: RO (%) = [1 - (Specific Binding_drug / Specific Binding_vehicle)] * 100
-
Signaling Pathways
Risperidone's antagonism of D2 and 5-HT2A receptors modulates downstream signaling cascades.
Dopamine D2 Receptor Signaling
D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Risperidone, as an antagonist, blocks this inhibitory effect, thereby preventing the dopamine-induced decrease in cAMP and PKA activity.
Serotonin 5-HT2A Receptor Signaling
5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Risperidone antagonizes the 5-HT2A receptor, blocking these downstream signaling events.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Risperidone - Wikipedia [en.wikipedia.org]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Evaluating the Efficacy of Risperidone Mesylate in Preclinical Animal Models
Introduction
Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] It functions primarily as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[2][3] The mesylate salt of risperidone is a common formulation used in research and development. Preclinical evaluation in animal models is a critical step in understanding the therapeutic potential and neurological effects of antipsychotic agents like risperidone. These models aim to replicate specific symptom domains of psychiatric disorders, allowing for the assessment of a drug's efficacy in a controlled environment.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of various animal models to evaluate the efficacy of risperidone mesylate. The focus is on established rodent models that assess effects related to positive, negative, and cognitive symptoms associated with schizophrenia.
Part 1: Mechanism of Action and Signaling Pathway
Risperidone's therapeutic effects are believed to stem from its combined antagonism of serotonin 5-HT2A and dopamine D2 receptors.[3] The high affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics. By blocking D2 receptors in the mesolimbic pathway, risperidone can alleviate the positive symptoms of psychosis. Its antagonism of 5-HT2A receptors can indirectly increase dopamine release in other brain regions, such as the prefrontal cortex, which may help to improve negative and cognitive symptoms.
Caption: Risperidone's dual antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
Part 2: Experimental Workflow for Efficacy Testing
A typical preclinical study to evaluate risperidone's efficacy follows a structured workflow. This involves selecting an appropriate animal model, acclimating the animals, administering the drug over a defined period (acute or chronic), conducting behavioral tests, and performing terminal neurochemical or histological analyses.
Caption: A generalized experimental workflow for preclinical evaluation of risperidone.
Part 3: Animal Models and Experimental Protocols
The selection of an animal model depends on the specific symptoms being investigated.
Models for Positive Symptoms and Sensorimotor Gating Deficits
Positive symptoms like hyperactivity and psychosis, as well as deficits in information processing (sensorimotor gating), can be modeled in rodents.
A. Hyperlocomotion Model
-
Principle: Psychostimulants like amphetamine increase dopamine release, inducing hyperlocomotion in rodents. This is considered a model for the dopamine hyperactivity thought to underlie positive symptoms in schizophrenia. Antipsychotics that block D2 receptors are expected to attenuate this effect.
-
Protocol: Amphetamine-Induced Hyperactivity
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Apparatus: Open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software to measure movement.
-
Procedure:
-
Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Administer risperidone (e.g., 0.1, 0.3, 1.0 mg/kg, subcutaneous) or vehicle 30-60 minutes prior to the psychostimulant challenge.
-
Administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneal).
-
Immediately place the animal in the open-field arena and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
-
-
Endpoint: A significant reduction in amphetamine-induced locomotion by risperidone indicates antipsychotic-like efficacy.
-
B. Prepulse Inhibition (PPI) of Startle
-
Principle: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction (startle) to a subsequent strong, startling stimulus. In schizophrenia, patients often exhibit deficits in PPI, reflecting an inability to filter sensory information. This test is a cross-species measure of sensorimotor gating.[4]
-
Protocol: Acoustic Startle and Prepulse Inhibition
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect whole-body startle.
-
Procedure:
-
Administer risperidone (e.g., 0.3 - 3.0 mg/kg, subcutaneous) or vehicle 30-60 minutes before testing.[4]
-
Place the rat in the apparatus and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 73-81 dB for 20 ms) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Record the startle amplitude for each trial.
-
-
Endpoint: PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Risperidone is expected to reverse any pharmacologically-induced (e.g., by apomorphine or PCP) or genetically-based deficits in PPI.
-
Neurodevelopmental Models
These models aim to replicate the developmental origins of schizophrenia by introducing an early-life insult.
-
Principle: The Poly I:C model involves challenging pregnant dams with a viral mimic (polyriboinosinic-polyribocytidylic acid), inducing an maternal immune activation. The adult offspring exhibit a range of schizophrenia-relevant behavioral and neuroanatomical abnormalities.[5] This model is particularly useful for testing the preventative efficacy of drugs like risperidone.[5]
-
Protocol: Poly I:C Model and Adolescent Risperidone Treatment
-
Animals: Pregnant Sprague-Dawley rats.
-
Procedure:
-
On gestational day 15, administer Poly I:C (e.g., 4 mg/kg, intravenous) or saline (vehicle) to pregnant dams.[5]
-
Allow dams to give birth and wean the male offspring.
-
During the peri-adolescent period (e.g., postnatal days 34-47), treat the offspring daily with risperidone (e.g., 0.045 or 1.2 mg/kg, subcutaneous) or vehicle.[5]
-
Allow animals to mature to adulthood (e.g., postnatal day 90+).
-
-
Endpoint: Assess the adult offspring using a battery of tests, including amphetamine-induced hyperactivity (see 3.1A), PPI (see 3.1B), social interaction, and cognitive tests. Brains can also be collected for structural analysis (e.g., ventricle size, hippocampal volume).[5] Efficacy is demonstrated if adolescent risperidone treatment prevents the emergence of these abnormalities in the Poly I:C-exposed offspring.
-
Part 4: Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on risperidone.
Table 1: Effect of Chronic Risperidone on Dopamine Receptor Levels in Juvenile Rats [6]
| Brain Region | Risperidone Dose (mg/kg/day) | D1 Receptor Change (%) | D2 Receptor Change (%) |
| Nucleus Accumbens | 1.0 | +33% (p<0.05) | No significant change |
| 3.0 | +64% (p<0.05) | No significant change | |
| Caudate-Putamen | 1.0 | +55% (p<0.05) | No significant change |
| 3.0 | +76% (p<0.05) | + (p<0.05) at high dose only | |
| mPFC | 1.0 | No significant change | + (p<0.05) |
| 3.0 | No significant change | + (p<0.05) | |
| Data adapted from studies on juvenile rats treated for 21 days. "+" indicates a significant increase. |
Table 2: Effect of Early-Life Risperidone Administration on Adult Locomotor Activity [7]
| Treatment Group (PND 14-42) | Locomotor Activity (counts/session) - Week 1 Post-Treatment | Locomotor Activity (counts/session) - 9 Months Post-Treatment |
| Vehicle | ~12,000 | ~4,000 |
| Risperidone (1.0 mg/kg) | ~16,000 (p<0.05 vs Vehicle) | ~6,000 (p<0.05 vs Vehicle) |
| Risperidone (3.0 mg/kg) | ~20,000 (p<0.001 vs Vehicle) | ~7,500 (p<0.001 vs Vehicle) |
| Data are approximate values derived from graphical representations in the cited literature. The study found that early-life risperidone treatment led to a persistent hyperactivity in adulthood.[7] |
Table 3: Pharmacokinetic Parameters of Risperidone in Rats [8][9]
| Parameter | Value (Rats) | Notes |
| Route of Administration | Subcutaneous / Oral | |
| Time to Max Plasma Conc. (Tmax) | 0.5 - 1 hour (subcutaneous) | Rapidly absorbed.[8] |
| Apparent Half-Life (t½) | ~1.0 hour (risperidone) | The active metabolite has a longer half-life.[8] |
| Mean Residence Time (MRT) | 1.5 h (risperidone), 2.5 h (9-OH-risperidone) | In plasma after subcutaneous administration.[8] |
| Brain Distribution | Rapidly distributed to brain tissues | Concentrates in regions rich in D2 and 5-HT2A receptors.[8] |
| Major Active Metabolite | 9-hydroxy-risperidone (9-OH-risperidone) | Has pharmacological activity comparable to the parent drug.[8][10] |
Part 5: Long-Acting Injectable (LAI) Formulations
Evaluating LAI formulations of risperidone requires models that can assess sustained drug release and long-term efficacy.[1][11]
-
Study Design: These studies typically involve a single intramuscular or subcutaneous injection of the LAI formulation.
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at multiple time points over several weeks to determine the plasma concentration profile of risperidone and its active metabolite, 9-hydroxy-risperidone. The goal is to ensure that therapeutic levels are reached and maintained.[1]
-
Behavioral Assessment: Behavioral tests (e.g., PPI, hyperlocomotion models) can be conducted at various time points post-injection to correlate plasma drug levels with therapeutic efficacy.
-
Animal Models: Dogs and minipigs are sometimes used in addition to rats for LAI studies to assess the formulation's performance under different physiological conditions, such as the effect of rubbing or heat at the injection site.[1] Bioequivalence studies comparing LAI to oral formulations are also common.[12]
References
- 1. An Evaluation of the Subcutaneous Depot Release of TV-46000, A Novel Long-Acting Injectable (LAI) Formulation of Risperidone, Under Extreme Conditions in Dogs, Minipigs and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drugs on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regional brain distribution of risperidone and its active metabolite 9-hydroxy-risperidone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Risperidone long-acting injection: a review of its long term safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-acting risperidone injection: efficacy, safety, and cost-effectiveness of the first long-acting atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Risperidone Mesylate Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth information to overcome solubility issues encountered with Risperidone mesylate in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of Risperidone?
Risperidone is a weak base belonging to the benzisoxazole class of antipsychotic drugs.[1][2] Its low water solubility is a primary challenge in formulation and experimental design.[3][4] Key properties are summarized in the table below.
Q2: How does pH influence the solubility of Risperidone and its mesylate salt?
As a weak base with a pKa of approximately 8.76, Risperidone's solubility is highly dependent on pH.[3][5][6]
-
Acidic pH (below pKa): In acidic environments, the molecule becomes protonated (ionized), which significantly increases its solubility in aqueous solutions.[1] Solubility can be greater than 200 mg/mL at a pH of 2.1.[1] A 1 mg/mL solution of this compound in water naturally produces a pH of about 3.10.[7]
-
Neutral to Alkaline pH (at or above pKa): As the pH increases towards and beyond its pKa, Risperidone transitions to its neutral, un-ionized form, causing a sharp decrease in aqueous solubility.[1] At pH 7.6, the solubility drops to approximately 0.29 mg/mL, and at pH 8, it is as low as 0.08 mg/mL.[1]
Q3: My this compound is not dissolving in a neutral buffer (e.g., PBS pH 7.4). What am I doing wrong?
This is a common issue. Although this compound is a water-soluble salt, its solubility dramatically decreases in neutral to alkaline buffers as the Risperidone molecule converts to its poorly soluble free base form.[1] For maximum solubility in buffers like PBS (pH 7.2), it is recommended to first dissolve the compound in a minimal amount of an organic solvent like Dimethylformamide (DMF) and then carefully dilute it with the buffer.[8][9] Using this method, a solubility of about 0.5 mg/mL can be achieved in a 1:1 DMF:PBS solution.[8][9]
Q4: Can I use co-solvents to improve the solubility of Risperidone?
Yes, co-solvents are an effective strategy.
-
Organic Solvents: Risperidone is soluble in organic solvents such as DMSO (approx. 2 mg/mL), ethanol (approx. 0.3 mg/mL), and DMF (approx. 0.1 mg/mL).[8][9] These can be used to prepare concentrated stock solutions that are then diluted into your aqueous experimental medium.
-
Biocompatible Co-solvents: Transcutol HP has been shown to be a safe and effective co-solvent that significantly enhances Risperidone's solubility.[1][10] The solubility of Risperidone in pure Transcutol is vastly higher than in pure water.[1][10]
Q5: What is the best way to prepare and store this compound solutions?
For stock solutions, dissolving in a suitable organic solvent like DMSO is a reliable method.[8][9][11] For aqueous solutions, prepare them fresh for daily use, as they are not recommended for storage for more than one day.[8][9] If preparing an aqueous solution directly, use a slightly acidic buffer. Stock solutions in anhydrous organic solvents can typically be stored at -20°C for several months.[11]
Data Summary
Table 1: Physicochemical Properties of Risperidone
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇FN₄O₂ | [12] |
| Molecular Weight | 410.5 g/mol | [12] |
| pKa (Strongest Basic) | 8.76 | [3][5][6] |
| logP | ~2.63 - 3.27 | [3][5] |
| Classification | BCS Class II (Low Solubility, High Permeability) | [1][3][4] |
Table 2: Solubility of Risperidone (Free Base)
| Solvent / Condition | Solubility | Source |
| Water | Practically insoluble (~5 µg/mL at 37°C) | [2][10] |
| 0.1 N HCl | Soluble | [2] |
| Phosphate Buffer (pH 6.8) | ~1.52 mg/mL | [3] |
| pH 2.1 | > 200 mg/mL | [1] |
| pH 7.6 | ~0.29 mg/mL | [1] |
| pH 8.0 | ~0.08 mg/mL | [1] |
| DMSO | ~2 mg/mL | [8][9] |
| Ethanol | ~0.3 mg/mL | [8][9] |
| Dimethylformamide (DMF) | ~0.1 mg/mL | [8][9] |
| Transcutol | ~5.16 x 10⁻³ (mole fraction) | [1][10] |
Table 3: Aqueous Solubility of Risperidone Salts
| Salt Form | Aqueous Solubility | Source |
| Mesylate | ≥ 10 mg/mL | [7] |
| Dihydrochloride | > 80 mg/mL | [7] |
| Hemitartrate | ≥ 10 mg/mL | [7] |
| Hydrogenmaleate | ≥ 10 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solution via pH Adjustment
This protocol is suitable for experiments where an acidic pH is acceptable.
-
Select an appropriate acidic buffer: Choose a buffer system with a pH between 3 and 5 (e.g., acetate buffer, citrate buffer).
-
Weigh the this compound: Accurately weigh the required amount of powder.
-
Initial Dissolution: Add a small volume of the acidic buffer to the powder and vortex or stir vigorously.
-
Adjust Volume: Once the powder is fully dissolved, add the remaining buffer to reach the final desired concentration.
-
Verification: Check the pH of the final solution to ensure it is within the desired range. If the solution appears cloudy, the pH may be too high.
Protocol 2: Preparation of Stock Solution Using an Organic Co-Solvent
This is the recommended method for preparing concentrated stocks for dilution into neutral buffers.
-
Select a Co-Solvent: Choose a suitable organic solvent such as DMSO or DMF.[8][9]
-
Weigh the this compound: Accurately weigh the required amount of powder.
-
Dissolve in Co-Solvent: Add the minimum required volume of the co-solvent (e.g., DMSO) to completely dissolve the powder. Gentle warming to 37°C or brief sonication can assist dissolution.[11]
-
Storage: Store the concentrated stock solution at -20°C in a tightly sealed, light-protected vial.
-
Experimental Use: For experiments, perform a serial dilution of the stock solution into the final aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system. Note that precipitation may occur if the final aqueous concentration exceeds the solubility limit at that pH.
Troubleshooting Guide & Visualizations
If you encounter solubility issues, follow this logical workflow to identify and solve the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
The relationship between pH and the chemical form of Risperidone is critical to understanding its solubility.
Caption: Relationship between pH, Risperidone ionization, and aqueous solubility.
References
- 1. Investigation of the effect of solubility increase at the main absorption site on bioavailability of BCS class II drug (risperidone) using liquisolid technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. jrmds.in [jrmds.in]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Showing Compound Risperidone (FDB023591) - FooDB [foodb.ca]
- 7. WO2004094414A1 - Water soluble salts of risperidone - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. file.glpbio.com [file.glpbio.com]
- 12. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Risperidone mesylate HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Risperidone Mesylate, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in this compound HPLC analysis?
Poor peak shape in the HPLC analysis of risperidone, a basic compound, is often attributed to several factors:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the basic amine groups of risperidone, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of risperidone, it can exist in both ionized and non-ionized forms, resulting in peak broadening or tailing.[1]
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak fronting or tailing.[4][5]
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of efficiency and poor peak shape. This can be caused by harsh mobile phases or improper storage.[4]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[4][5]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4][5]
Q2: My risperidone peak is tailing. What should I do?
Peak tailing is a common issue when analyzing basic compounds like risperidone. Here are the steps to troubleshoot this problem:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically around 2-4) to protonate the silanol groups on the column, minimizing their interaction with the basic risperidone molecule.[4] For example, a mobile phase containing 10 mM potassium dihydrogen phosphate with the pH adjusted to 3.5 with phosphoric acid has been shown to produce good peak shape.[6]
-
Use an End-Capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically bonded with a small silane to reduce their activity.[1][4] Columns with polar-embedded phases can also shield basic compounds from silanol interactions.[1]
-
Reduce Sample Concentration: Dilute your sample to avoid column overload.[4]
-
Check for Column Contamination or Degradation: If the column is old or has been used with complex matrices, it may be contaminated. Try washing the column or replacing it if necessary.[4]
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing and ensure all fittings are secure to reduce dead volume.[4]
Q3: I am observing peak fronting for my risperidone peak. What could be the cause?
Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Sample Overload: Injecting too much sample is a primary cause of peak fronting.[3] Try reducing the injection volume or diluting the sample.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting. Ensure your sample is completely dissolved before injection.[3]
-
Column Collapse: Operating a column at a pH or temperature outside of its recommended range can cause the stationary phase to collapse, leading to poor peak shape.
Q4: My risperidone peak is split. What are the possible reasons?
A split peak can be caused by several factors:
-
Clogged Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.
-
Column Void: A void or channel in the column packing can cause the sample band to split as it moves through the column.[4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting. It is best to dissolve the sample in the mobile phase or a weaker solvent.[5]
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in risperidone HPLC analysis.
Caption: General troubleshooting workflow for poor peak shape in HPLC.
Caption: Step-by-step troubleshooting for risperidone peak tailing.
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of risperidone, yielding good peak shape.
Method 1: Reversed-Phase HPLC with Phosphate Buffer [6]
| Parameter | Condition |
| Column | Waters XTerra RP8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate (pH 3.5 with Ortho-Phosphoric Acid), Methanol, and Acetonitrile (65:15:20, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 276 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Diluting Agent | Water and Acetonitrile (50:50, v/v) |
Method 2: Reversed-Phase HPLC with Ammonium Acetate Buffer [7]
| Parameter | Condition |
| Column | Supelcosil LC8 DB (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1 M Ammonium Acetate (pH 5.50) and Methanol (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Column Temperature | 40°C |
| Injection Volume | Not specified |
| Internal Standard | Chlordiazepoxide Hydrochloride |
Method 3: Reversed-Phase HPLC with Acetonitrile and Methanol [8]
| Parameter | Condition |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Ambient (25°C) |
| Injection Volume | 20 µL |
| Sample Preparation | Stock solution in HPLC grade acetonitrile |
Quantitative Data Summary
The following table summarizes the impact of key chromatographic parameters on risperidone peak shape, based on findings from various studies.
| Parameter | Condition | Effect on Peak Shape | Reference |
| Mobile Phase pH | pH 3.5 (with phosphate buffer) | Good peak shape and resolution. | [6] |
| pH 5.50 (with ammonium acetate) | Symmetrical peak shape. | [7] | |
| pH below 4.0 | Earlier elution. | [7] | |
| pH 6.5 | Merging with internal standard peak. | [7] | |
| Column Temperature | 40°C | Symmetrical peak shape. | [7] |
| 50°C | Narrower peaks but potentially shorter column life. | [7] | |
| Column Type | Waters XTerra RP8 | Good peak shape. | [6] |
| Supelcosil LC8 DB | Symmetrical peak shape. | [7] | |
| Mobile Phase Composition | Methanol:Acetonitrile:KH2PO4 (80:10:10) | Well-resolved and symmetrical peaks. | [9] |
| Acetonitrile:KH2PO4 (80:20) | Good peak shape. | [10] |
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RP-HPLC Estimation of Risperidone in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
Optimizing mobile phase for Risperidone mesylate chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the chromatographic analysis of Risperidone mesylate.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: I am observing poor peak shape (tailing or fronting) for my Risperidone peak. What are the common causes and how can I fix it?
A: Poor peak shape is a common issue in reverse-phase chromatography of basic compounds like Risperidone.
-
Cause 1: Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in Risperidone, causing peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (typically to between 3 and 4) will protonate the silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1-0.3%).[2] TEA will preferentially interact with the active silanol sites, improving the peak shape of Risperidone.
-
Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped column (like a C18 or C8) specifically designed for the analysis of basic compounds.
-
-
Cause 2: Inappropriate Mobile Phase Composition: The choice and ratio of organic solvents can affect peak shape.
-
Solution: Experiment with different organic modifiers. While methanol and acetonitrile are common, their selectivity differs. Try varying the ratio of these solvents or using them individually to see the effect on peak symmetry.[3]
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of your sample and re-inject.
-
2. Q: My Risperidone peak has a very long retention time, leading to unnecessarily long run times. How can I reduce it without compromising resolution?
A: A long retention time is typically due to the mobile phase being too "weak" (not enough organic solvent).
-
Solution 1: Increase Organic Modifier Percentage: Gradually increase the percentage of the organic component (e.g., methanol or acetonitrile) in your mobile phase.[1] An increase from 60% to 70% methanol, for example, will significantly decrease the retention time.[1]
-
Solution 2: Change Organic Modifier: Acetonitrile generally has a stronger elution strength than methanol in reverse-phase HPLC. Switching from methanol to acetonitrile (or increasing the proportion of acetonitrile in a mixed mobile phase) can reduce retention time.
-
Solution 3: Adjust pH: The retention of Risperidone is pH-sensitive.[1] Depending on the pKa of Risperidone and the column type, adjusting the pH can alter its polarity and thus its retention time. Decreasing the pH below 4.0 has been shown to sometimes lead to earlier elution.[1]
3. Q: I am unable to resolve Risperidone from its related impurities or degradation products. What steps should I take?
A: Achieving adequate resolution requires optimizing the selectivity of your chromatographic system.
-
Solution 1: Modify Mobile Phase Composition:
-
Vary the Organic Ratio: Change the ratio of the aqueous buffer to the organic solvent.
-
Substitute the Organic Modifier: Switch between methanol and acetonitrile or try a combination of both (e.g., methanol:acetonitrile).[4] Different solvents provide different selectivities.
-
Adjust pH: Altering the pH of the mobile phase can change the ionization state of Risperidone and its impurities, which can significantly impact their separation.[1]
-
-
Solution 2: Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. If you are using a C18 column, a C8 or a phenyl-hexyl column might provide the necessary change in selectivity.[1][4]
-
Solution 3: Adjust Temperature: Operating the column at a slightly elevated temperature (e.g., 40°C) can improve efficiency and sometimes alter selectivity, aiding in resolution.[1]
4. Q: What is a good starting point for developing a mobile phase for Risperidone analysis?
A: Based on published methods, a robust starting point for a C8 or C18 column would be:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent.
Data Presentation: Comparison of HPLC Methods
The following table summarizes various mobile phase compositions and chromatographic conditions used for the analysis of Risperidone.
| Mobile Phase Composition (v/v) | Column Type | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Buffer (10mM KH₂PO₄, pH 3.5) : Acetonitrile : Methanol (65:20:15) | Waters Xterra RP8 (5 µm, 250x4.6 mm) | 1.0 | 276 | ~12 (run time) | [4] |
| Methanol : 0.1M Ammonium Acetate (pH 5.5) (60:40) | Supelcosil LC₈ DB (5 µm, 250x4.6 mm) | 1.0 | 274 | 5.89 | [1] |
| Methanol : Buffer (0.2% o-phosphoric acid in water) (80:20) | Chemisil ODS C18 (5 µm, 250x4.6 mm) | 0.6 | 235 | 3.72 | [3] |
| Methanol : Acetonitrile : 50mM KH₂PO₄ (80:10:10) | Phenomenex Gemini C18 (5 µm, 250x4.6 mm) | 1.3 | 234 | 2.5 | [5] |
| Methanol : Acetonitrile (80:20) | Symmetry C18 (5 µm, 250x4.6 mm) | 1.0 | 280 | 3.35 | [6] |
| Water (pH 5.5 with o-phosphoric acid) : Methanol (35:65) | Phenomenex C18 (5 µm, 250x4.6 mm) | 0.9 | 276 | 3.80 | [7] |
| Acetonitrile : 0.2M KH₂PO₄ (80:20) | Thermo C18 (5 µm, 250x4.6 mm) | 0.7 | 254 | 5.68 | [8] |
| 0.1% Ammonium Formate in Water : Methanol (30:70) | Zodiac C8 (5 µm, 150x4.6 mm) | 1.0 | 240 | 3.52 | [9] |
Experimental Protocols
Protocol 1: Method Based on Potassium Dihydrogen Phosphate Buffer [4]
-
Mobile Phase Preparation:
-
Prepare a 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer by dissolving approximately 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH of the buffer to 3.5 ± 0.05 using dilute ortho-phosphoric acid.
-
The final mobile phase is a mixture of the buffer, acetonitrile, and methanol in the ratio of 65:20:15 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Chromatographic Conditions:
-
Column: Waters Xterra RP8 (5 µm, 250 mm x 4.6 mm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 10 µL.
-
Detector: UV at 276 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Risperidone in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Dilute the stock solution with the same diluent to achieve the desired working concentration (e.g., 25 µg/mL).
-
Protocol 2: Method Based on Ammonium Acetate Buffer [1]
-
Mobile Phase Preparation:
-
Prepare a 0.1 M Ammonium Acetate (NH₄OAc) solution by dissolving approximately 7.7 g of NH₄OAc in 1 L of HPLC-grade water.
-
Adjust the pH of the buffer to 5.50.
-
The final mobile phase is a mixture of methanol and the 0.1 M NH₄OAc buffer in the ratio of 60:40 (v/v).
-
Filter and degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Column: Supelcosil LC₈ DB (5 µm, 250 mm x 4.6 mm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detector: UV at 274 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Risperidone in the mobile phase.
-
Dilute the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 4.0–275.0 µg/mL).
-
Visualizations
Caption: General workflow for HPLC mobile phase optimization.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. RP-HPLC Estimation of Risperidone in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. rjptonline.org [rjptonline.org]
- 9. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF ANTIPSYCHOTIC DRUG IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD [zenodo.org]
Preventing degradation of Risperidone mesylate in stock solutions
This technical support center provides guidance on the proper handling, storage, and troubleshooting of Risperidone mesylate stock solutions to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol and Dimethylformamide (DMF) can also be used. For aqueous-based experiments, it is advisable to first dissolve this compound in a small amount of DMSO or DMF before diluting with the aqueous buffer.[1]
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: this compound stock solutions in organic solvents should be stored at -80°C for long-term stability.[2] For short-term storage, refrigeration at 2-8°C is acceptable for some formulations.[3] Aqueous solutions are not recommended for storage longer than 24 hours due to the risk of hydrolysis.[1] It is crucial to protect all solutions from light.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in color, such as yellowing, may indicate degradation of the compound. This can be caused by exposure to light, improper temperature, or oxidative stress. It is recommended to discard the solution and prepare a fresh stock.
Q4: Can I use a buffer to prepare my working solution? What pH should I use?
A4: Yes, you can dilute your organic stock solution with a buffer. Risperidone is a weak base and its solubility is pH-dependent, with higher solubility at acidic pH.[4] Studies have shown that a lower pH (below 3.0) can improve the photostability of Risperidone. Therefore, using a slightly acidic buffer may be beneficial.
Q5: What are the main degradation products of this compound?
A5: The primary degradation products of Risperidone are 9-hydroxy risperidone and Risperidone N-oxide.[5][6] These can be formed through hydrolysis, oxidation, and photolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | - The concentration of the stock solution is too high for the solvent at the storage temperature.- The solvent has absorbed moisture, reducing solubility. | - Gently warm the solution to redissolve the precipitate. If it does not redissolve, prepare a new, less concentrated stock solution.- Use fresh, anhydrous solvent for stock solution preparation. |
| Inconsistent experimental results using the same stock solution. | - Degradation of the stock solution over time.- Repeated freeze-thaw cycles causing degradation. | - Prepare a fresh stock solution.- Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. |
| Visible particles or cloudiness in the solution. | - Bacterial or fungal contamination.- Precipitation of the compound. | - Discard the solution. Filter-sterilize the stock solution through a 0.22 µm filter before storage if sterility is required for the application.- See "Precipitate forms in the stock solution upon storage." |
Data Summary
Solubility of Risperidone
| Solvent | Solubility (approx.) | Reference |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL | |
| Ethanol | 0.3 mg/mL | |
| Dimethylformamide (DMF) | 0.1 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [1] |
| Transcutol HP | 5.163 x 10⁻³ M | [4] |
| Water | Practically insoluble | [4] |
Summary of Forced Degradation Studies of Risperidone
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 12 hours | Room Temperature | Gradual degradation | [3] |
| Base Hydrolysis | 0.1 M NaOH | 36 hours | Room Temperature | ~17.53% degradation | [7] |
| Oxidation | 3% H₂O₂ | 4 hours | Room Temperature | ~68.54% degradation | [7] |
| Thermal | Dry Heat | 24 hours | 80°C | ~30.09% degradation | [7] |
| Photolysis | Room Light | 8 days | Room Temperature | ~35% degradation | [8] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for inducing and analyzing the degradation of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve in 10 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 72 hours. Dissolve in methanol to the original stock concentration before analysis.
-
Photodegradation: Expose a solution of the stock solution in a quartz cuvette to a photostability chamber (e.g., 1.2 million lux hours) or direct sunlight for a defined period.
3. Sample Preparation for Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 25 µg/mL).
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 10 mM potassium dihydrogen phosphate, pH 3.5) and an organic phase (e.g., acetonitrile and methanol). A common ratio is 65:20:15 (buffer:acetonitrile:methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 276 nm.
-
Injection Volume: 10 µL.
-
Analyze a non-degraded standard solution for comparison.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with the non-degraded standard.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and non-stressed samples.
-
Identify degradation products by their retention times and, if possible, by mass spectrometry.
Visualizations
Caption: Risperidone's primary mechanism of action.
Caption: Troubleshooting workflow for stock solution issues.
References
- 1. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Photostability of Risperidone in Tablets [jstage.jst.go.jp]
Technical Support Center: Optimizing Risperidone Mesylate Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Risperidone mesylate from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Risperidone from plasma?
A1: The three primary techniques for extracting Risperidone and its active metabolite, 9-hydroxyrisperidone, from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1] The choice of method depends on factors such as required sample cleanliness, sensitivity, and throughput.[1]
Q2: I am observing low recovery of Risperidone. What are the potential causes?
A2: Low recovery can stem from several factors:
-
Suboptimal Extraction Procedure: The chosen extraction method may not be suitable for Risperidone, or the protocol may need optimization. This includes the choice of solvents, pH, and sorbents.
-
Analyte Instability: Risperidone may degrade during sample collection, storage, or processing.[2] It's crucial to investigate stability under various conditions, such as room temperature, freeze-thaw cycles, and long-term storage at different temperatures.[2][3]
-
High Protein Binding: Risperidone is highly bound to plasma proteins (approximately 90%), primarily albumin and alpha-1-acid glycoprotein.[4] Inefficient disruption of this binding will lead to poor recovery.
-
Matrix Effects: Components in the plasma matrix can interfere with the extraction and analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[5]
Q3: How can I improve the efficiency of my protein precipitation?
A3: To enhance protein precipitation efficiency for Risperidone recovery:
-
Choice of Solvent: Acetonitrile is commonly used and has been found to be optimal for precipitating proteins while keeping Risperidone in the supernatant.[6] Methanol is another option.
-
Solvent-to-Plasma Ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[7]
-
Vortexing and Centrifugation: Ensure thorough vortexing to fully denature and precipitate proteins. Adequate centrifugation time and speed are critical for a clear separation of the supernatant.
Q4: What should I consider when developing a Solid-Phase Extraction (SPE) method?
A4: For SPE, consider the following:
-
Sorbent Selection: Mixed-mode sorbents are often effective for extracting Risperidone from plasma.[8]
-
Wash and Elution Solvents: Optimize the wash steps to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover Risperidone from the sorbent.
-
pH Adjustment: The pH of the sample and loading buffer can significantly impact the retention of Risperidone on the SPE sorbent.
Q5: Are there any stability concerns with Risperidone in plasma samples?
A5: Yes, stability is a critical factor. Studies have shown that Risperidone is stable in serum for at least 270 days at -80°C and for shorter periods at -20°C.[2] It is also stable for a limited time at room temperature and can withstand multiple freeze-thaw cycles.[2][3] It is essential to validate stability under your specific laboratory conditions.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Protein Precipitation | Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation.[6] | Increased recovery of Risperidone in the supernatant. |
| Suboptimal SPE Protocol | Evaluate different SPE sorbents (e.g., mixed-mode). Optimize the pH of the sample load, wash, and elution solutions. | Improved retention of Risperidone on the sorbent and more efficient elution, leading to higher recovery. |
| Incomplete LLE | Experiment with different organic solvents and pH adjustments of the aqueous phase to maximize the partitioning of Risperidone into the organic layer. | Enhanced extraction efficiency and higher analyte recovery. |
| Analyte Adsorption | Use low-binding collection tubes and plates. Silanized glassware can also minimize adsorption. | Reduced loss of analyte due to non-specific binding to container surfaces. |
| Analyte Degradation | Minimize sample exposure to room temperature.[2] Perform stability tests, including freeze-thaw cycles and bench-top stability, to identify and mitigate degradation issues.[3][9] | Preservation of Risperidone integrity throughout the sample handling and extraction process. |
Issue 2: High Variability in Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Processing | Ensure all samples are treated identically. Use calibrated pipettes and consistent timing for each step of the extraction process. | Reduced replicate-to-replicate variability and improved precision of the assay. |
| Matrix Effects | Implement a more rigorous cleanup step (e.g., switch from PPT to SPE).[1] Use a stable isotope-labeled internal standard to compensate for variability. | Minimized ion suppression or enhancement in LC-MS/MS analysis, leading to more consistent and accurate quantification. |
| Incomplete Protein Disruption | Increase the ratio of precipitation solvent to plasma. Ensure vigorous and consistent vortexing for all samples. | More uniform and complete precipitation of plasma proteins across all samples. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a common and rapid method for sample preparation.
-
Sample Preparation: Thaw plasma samples at room temperature.[6]
-
Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[6]
-
Vortexing: Vortex the mixture vigorously for 1.5 minutes to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Protein Precipitation Workflow for Risperidone Extraction.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to protein precipitation.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the Risperidone and its metabolite with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow for Risperidone.
Quantitative Data Summary
The following tables summarize recovery data for Risperidone from various extraction methods reported in the literature.
Table 1: Recovery of Risperidone using Protein Precipitation
| Precipitating Agent | Plasma Volume | Recovery (%) | Reference |
| Acetonitrile/Methanol (70:30, v/v) | 50 µL | 95.01 ± 7.31 - 112.62 ± 7.50 | [9] |
| Acetonitrile | 100 µL | >93.1 | [11] |
Table 2: Recovery of Risperidone using Liquid-Liquid Extraction
| Extraction Solvent | pH | Recovery (%) | Reference |
| Not Specified | Not Specified | 70.20 ± 3.21 - 84.50 ± 2.90 | [3] |
| Carbon Tetrachloride | 10.0 | 96.8 | [10] |
| Not Specified | Not Specified | 96.8 | [12] |
Table 3: Recovery of Risperidone using Solid-Phase Extraction
| SPE Sorbent | Plasma Volume | Recovery (%) | Reference |
| Waters OASIS® HLB | 1 mL | 92.4 | [13] |
| C8 | Not Specified | >92 | [14] |
References
- 1. simbecorion.com [simbecorion.com]
- 2. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma protein binding of risperidone and its distribution in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-miniature mass spectrometry (LC-Mini MS) method for quantitative analysis of risperidone and 9-hydroxyrisperidone in plasma - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 11. Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography: application to the evaluation of CYP2D6 drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Risperidone Mesylate Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of risperidone mesylate during long-term storage. It includes troubleshooting guides for experimental challenges and frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for risperidone involve the cleavage of the benzisoxazole moiety, leading to the formation of 2-hydroxybenzoyl derivatives. Additionally, oxidation can lead to the formation of N-oxides.[1][2] Under acidic and basic conditions, the formation of 9-hydroxy risperidone has also been observed.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C.
Q3: What substances are known to be incompatible with this compound?
A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances can accelerate degradation.
Q4: How does exposure to light and heat affect the stability of this compound?
A4: While some studies suggest risperidone is relatively stable under photolytic and thermal stress, significant degradation can occur under prolonged exposure or high temperatures.[3] One study observed 30.09% degradation after exposing the drug powder to dry heat at 80°C for 24 hours.[3] Therefore, it is crucial to protect this compound from light and store it at controlled temperatures.
Q5: What analytical techniques are most suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing of risperidone.[3][4][5] This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) and its degradation products. UV spectrophotometry can also be used, with the analytical wavelength for risperidone typically ranging from 275-280 nm.[2]
Troubleshooting Guide for Stability Studies
This guide addresses common issues encountered during the HPLC analysis of this compound stability.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution Between Risperidone and Degradation Peaks | 1. Inappropriate mobile phase composition (pH, organic solvent ratio).[6] 2. Column degradation or contamination.[6] 3. Incorrect flow rate. | 1. Optimize the mobile phase. Adjust the pH of the aqueous phase or the ratio of organic solvent (e.g., acetonitrile, methanol). 2. Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. 3. Ensure the flow rate is set according to the validated method. A common flow rate for risperidone analysis is 1.0 mL/min.[3][4] |
| Peak Tailing | 1. Column overload.[6] 2. Presence of active sites on the column packing. 3. Inappropriate mobile phase pH. | 1. Reduce the sample concentration or injection volume. 2. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.[1] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and filter them before use. 2. Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks.[7] | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Check for leaks in the pump and fittings. Perform pump performance tests as recommended by the manufacturer. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life. | 1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 2. Flush the system with a clean, strong solvent. 3. Replace the detector lamp if its intensity is low. |
Quantitative Stability Data
The following tables summarize quantitative data from forced degradation studies of risperidone. Long-term stability data is more limited in the public domain and can be formulation-dependent.
Table 1: Forced Degradation of Risperidone under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 0.1 M HCl | 12 hours | Room Temperature | Gradual Decrease | [3] |
| Alkaline | 0.1 M NaOH | 36 hours | Room Temperature | Comparatively Stable | [3] |
| Oxidative | 3% H₂O₂ | 5 minutes | Ambient | Significant | [4] |
| Thermal (Solid) | Dry Heat | 72 hours | 105°C | Not specified | [4] |
| Thermal (Solid) | Dry Heat | 24 hours | 80°C | 30.09% | [3] |
| Photolytic | 1.2 million lux hours | Not specified | Not specified | Not specified | [4] |
Table 2: Degradation Kinetics of Risperidone in Solution
| Condition | Rate Constant (k) (h⁻¹) | t₀.₁ (h) | t₀.₅ (h) | Reference |
| Acidic (HCl) | 0.0334 | 3.14 | 20.75 | |
| Basic (NaOH) | 0.0692 | 1.52 | 10.01 | |
| Oxidative (H₂O₂) | 0.0926 | 1.13 | 7.48 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Risperidone
This protocol is a representative method for the analysis of risperidone and its degradation products.
1. Chromatographic Conditions:
-
Column: Waters XTerra RP8 (250 x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (pH adjusted to 3.5 with phosphoric acid), acetonitrile, and methanol in a ratio of 65:20:15 (v/v/v).[4][8]
-
Detection Wavelength: 276 nm[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 25°C (ambient)[4]
-
Run Time: 12 minutes[4]
2. Preparation of Solutions:
-
Diluting Agent: A 50:50 (v/v) mixture of water and acetonitrile.[4]
-
Standard Stock Solution (250 µg/mL): Accurately weigh about 25 mg of risperidone working standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluting agent.[4]
-
Working Standard Solution (25 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the diluting agent. Filter through a 0.2 µm nylon filter before injection.[4]
-
Sample Preparation (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of risperidone to a 100 mL volumetric flask. Add about 65 mL of diluting agent and sonicate for 45 minutes. Dilute to volume with the diluting agent and filter. Further dilute to a final concentration of approximately 25 µg/mL with the diluting agent.[4]
3. Forced Degradation Study Protocol:
-
Acid Degradation: To 25 mg of risperidone, add 10 mL of 5N HCl and reflux for 10 hours. Neutralize with 5N NaOH and dilute to a suitable concentration for HPLC analysis.[4]
-
Base Degradation: To 25 mg of risperidone, add 10 mL of 5N NaOH and reflux for 10 hours. Neutralize with 5N HCl and dilute for analysis.[4]
-
Oxidative Degradation: To 25 mg of risperidone, add 3.5 mL of 3% H₂O₂ and keep at ambient temperature for 5 minutes before dilution and analysis.[4]
-
Thermal Degradation: Keep the solid drug at 105°C for 72 hours. Then, prepare a solution for HPLC analysis.[4]
-
Photolytic Degradation: Expose the drug sample to 1.2 million lux hours in a photolytic chamber before preparing a solution for analysis.[4]
Visualizations
Caption: Degradation pathway of risperidone.
Caption: Workflow for risperidone stability testing.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. realab.ua [realab.ua]
- 8. researchgate.net [researchgate.net]
Optimization of injection volume for Risperidone mesylate quantification
Welcome to the Technical Support Center for the analytical quantification of Risperidone Mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols related to the optimization of injection volume in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical injection volume for Risperidone quantification using HPLC?
A1: A common injection volume for Risperidone quantification by HPLC is 20 µL.[1][2][3][4] However, volumes can range from 3 µL in UHPLC methods to 10 µL in other HPLC applications, depending on the concentration of the analyte and the sensitivity of the detector.[5][6][7]
Q2: How does the injection volume affect the quantification of Risperidone?
A2: The injection volume directly impacts the mass of the analyte introduced onto the chromatographic column.
-
Increasing injection volume can enhance the detector response for low-concentration samples, improving the signal-to-noise ratio and potentially lowering the limit of quantification (LOQ).
-
Decreasing injection volume is necessary for highly concentrated samples to avoid detector saturation and peak distortion (e.g., peak fronting or tailing).
-
Excessive injection volume can lead to poor peak shape, reduced column efficiency, and decreased resolution between peaks.
Q3: When should I consider optimizing the injection volume?
A3: Optimization of the injection volume is recommended in the following scenarios:
-
When the peak response is too low and approaches the limit of detection (LOD) or limit of quantification (LOQ).[8][9]
-
When peak shape is poor (e.g., broad, fronting, or tailing), suggesting column overload.
-
When the peak area is outside the linear range of the calibration curve.[1][5]
-
During method development for a new formulation or sample matrix.
Q4: What is the relationship between injection volume, concentration, and peak area?
A4: In liquid chromatography, the peak area is directly proportional to the mass of the analyte injected, which is a product of its concentration and the injection volume. Assuming the method is linear, doubling the injection volume at a constant concentration should approximately double the peak area.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No peak or very small peak detected | 1. Injection volume is too low. 2. Sample concentration is below the Limit of Detection (LOD). | 1. Increase the injection volume incrementally (e.g., from 10 µL to 20 µL). 2. Prepare a more concentrated sample solution. 3. Ensure the detector wavelength is optimal (typically 234 nm, 274 nm, or 280 nm for Risperidone).[1][2][5] |
| Broad or asymmetric peaks (tailing/fronting) | 1. Injection volume is too large, causing column overload. 2. The sample solvent is stronger than the mobile phase ("solvent effect"). 3. Column degradation. | 1. Reduce the injection volume. 2. Dilute the sample to a lower concentration and re-inject. 3. Dissolve the sample in the mobile phase or a weaker solvent.[1] 4. Check system suitability parameters and replace the column if necessary. |
| Poor linearity in calibration curve at high concentrations | 1. Detector saturation due to injecting too much analyte. 2. Exceeding the linear dynamic range of the method. | 1. Decrease the injection volume for the higher concentration standards. 2. Reduce the concentration of the stock and working standard solutions. The linear range for Risperidone can vary, with some methods showing linearity up to 275 µg/mL.[5] |
| Poor reproducibility of peak areas (%RSD is high) | 1. Inconsistent sample draw by the autosampler. 2. Air bubbles in the sample loop. 3. Partial blockage of the injector needle or loop. | 1. Ensure the sample volume in the vial is sufficient for the injection. 2. Purge the injector and check for air bubbles in the syringe. 3. Perform injector maintenance, such as cleaning or replacing the needle and seat. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Risperidone Quantification
This protocol provides a typical starting point for the analysis of Risperidone from a bulk drug or pharmaceutical formulation.
1. Materials and Reagents:
2. Chromatographic Conditions:
-
HPLC System: Isocratic HPLC with UV-Vis or PDA detector.[2]
-
Mobile Phase: Methanol: Acetonitrile: Potassium Dihydrogen Orthophosphate buffer (e.g., 60:10:30 v/v/v).[1] The mobile phase should be filtered and degassed.
-
Column Temperature: Ambient or controlled at 40°C.[5]
3. Solution Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Risperidone reference standard and transfer to a 100 mL volumetric flask. Dissolve in methanol and make up to the mark.[1]
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 10, 20, 30, 40, 50 µg/mL) from the stock solution using the mobile phase as the diluent.[2]
-
Sample Solution: For a tablet formulation, weigh and powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Risperidone, transfer to a 100 mL volumetric flask, add diluent, sonicate for 15-20 minutes, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[4][10]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.[1]
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of Risperidone in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Risperidone Quantification
| Parameter | Method 1 | Method 2 | Method 3 (UHPLC) |
| Column | C18 (150 x 4.6 mm), 5 µm[1] | Supelcosil LC8 DB (250 mm x 4.6 mm), 5 µm[5] | Syncronis C18 (100 mm x 3.0 mm), 1.7 µm[6] |
| Mobile Phase | Methanol: Acetonitrile: KH2PO4 buffer (60:10:30 v/v/v)[1] | Methanol: 0.1 M Ammonium Acetate pH 5.5 (60:40 v/v)[5] | Acetonitrile and Ammonium Acetate buffer pH 6.8 (Gradient)[6] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[5] | 0.5 mL/min[6] |
| Detection Wavelength | 234 nm[1] | 274 nm[5] | 260 nm[6] |
| Injection Volume | 20 µL [1] | 10 µL [5] | 3 µL [6] |
| Linearity Range | 20 - 100 µg/mL[1] | 4.0 - 275.0 µg/mL[5] | 0.5 - 1.5 µg/mL (for impurities)[6] |
| LOQ | 0.5 µg/mL[1] | 1.59 µg/mL[5] | Not specified for main analyte |
Mandatory Visualizations
Caption: Workflow for optimizing injection volume.
Caption: Troubleshooting logic for injection issues.
References
- 1. ijrpns.com [ijrpns.com]
- 2. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. iajps.com [iajps.com]
- 8. erpublications.com [erpublications.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
Reducing variability in in vitro release assays for Risperidone mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in in vitro release assays for Risperidone mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutical Classification System (BCS) class of Risperidone and why is it important for in vitro release testing?
Risperidone is classified as a BCS Class II drug, which is characterized by low solubility and high permeability.[1][2][3] This is a critical consideration for in vitro release testing because the dissolution rate is the limiting factor for its absorption.[1][4] Therefore, variability in the dissolution test can significantly impact the prediction of its in vivo performance.
Q2: What are the typical dissolution media and conditions used for Risperidone tablets?
According to the United States Pharmacopeia (USP), the recommended dissolution medium for Risperidone tablets is 0.1 N hydrochloric acid.[5][6] However, studies have also been conducted using phosphate buffers at various pH levels (e.g., pH 4.0, 4.5, 6.8) and water to better simulate the gastrointestinal tract.[1][4] The most common apparatus is USP Apparatus 2 (paddles) at a rotation speed of 50 rpm.[4][5]
Q3: Why is deaeration of the dissolution medium important?
Deaeration, which is the removal of dissolved air from the medium, is a critical step to prevent the formation of air bubbles.[7] These bubbles can adhere to the surface of the dosage form or the apparatus, interfering with the hydrodynamics and leading to inconsistent and variable drug release results.[7][8]
Troubleshooting Guide
High variability in in vitro release results for this compound can be a significant challenge. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of variability.
Issue 1: Inconsistent or High Variability in Dissolution Profiles
Q: My dissolution results for this compound are highly variable between vessels and runs. What are the potential causes and how can I troubleshoot this?
A: High variability is a common issue and can stem from several factors related to the equipment, the dissolution medium, the experimental procedure, and the formulation itself.[7][8]
Troubleshooting Steps:
-
Evaluate Testing Equipment: Inconsistent equipment performance is a frequent source of variability.[7]
-
Calibration: Ensure that the dissolution tester, including paddle/basket speed and temperature controls, is regularly calibrated.[7]
-
Apparatus Inspection: Check paddles, baskets, and vessels for any signs of wear, damage, or misalignment.[7][9] Deformed baskets are a common problem.[9][10]
-
Vibration: Minimize vibrations in the laboratory as they can significantly affect dissolution results.[8][11]
-
-
Verify the Dissolution Medium: The composition and preparation of the dissolution medium are critical for consistency.[7]
-
Standardize Experimental Procedure: Minor variations in the procedure can lead to significant differences in results.
-
Assess Formulation and Manufacturing Consistency: Variability can also originate from the drug product itself.
Issue 2: Slower Than Expected Dissolution Rate
Q: The dissolution of my this compound formulation is slower than anticipated. What could be the reason?
A: A slow dissolution rate for a BCS Class II drug like Risperidone can be due to several factors related to its solubility and the formulation's characteristics.
Troubleshooting Steps:
-
Check for "Coning": Observe the bottom of the dissolution vessel. An undisturbed cone of excipients and drug under the paddle (known as "coning") can indicate poor mixing and lead to a slower release rate.[8] Increasing the paddle speed might help to resolve this.[11]
-
Solubility Limitations: Risperidone's solubility is pH-dependent.[4]
-
Medium pH: Ensure the pH of your dissolution medium is appropriate. Risperidone, being a weak base, is more soluble in acidic conditions.[15]
-
Surfactants: For formulations that are particularly difficult to dissolve, the addition of a surfactant to the dissolution medium may be necessary to achieve sink conditions. However, be aware that surfactants can sometimes form insoluble complexes with the drug.[9][10]
-
-
Formulation Characteristics:
Issue 3: Challenges with Long-Acting Injectable (LAI) Formulations
Q: I am working with a long-acting injectable (LAI) formulation of Risperidone and facing challenges in developing a reproducible in vitro release method. What are the key considerations?
A: Developing in vitro release tests for LAIs is challenging due to their complex release mechanisms and the lack of standardized regulatory guidelines.[16][17]
Key Considerations:
-
Apparatus Selection: While USP Apparatus 2 is used, USP Apparatus 4 (flow-through cell) is often considered more suitable for long-term studies of LAIs, offering high robustness and discriminatory power.[16][18]
-
Method Duration: In vitro release methods for LAIs often need to run for extended periods (days to weeks) to correlate with their in vivo performance.[18][19] Accelerated methods are often developed by modifying factors like temperature, pH, or the composition of the release medium.[20]
-
Burst Release: The initial rapid release of the drug, known as "burst release," can be highly variable and is sensitive to manufacturing process changes.[21] Your in vitro method should be able to discriminate these variations.[21]
-
IVIVC (In Vitro-In Vivo Correlation): Establishing a predictive mathematical model between in vitro properties and in vivo response is the ultimate goal.[1] For BCS Class II drugs like Risperidone, a strong IVIVC is often achievable.[1]
Data Presentation
Table 1: Summary of USP Dissolution Method for Risperidone Tablets
| Parameter | Specification | Source |
| Apparatus | USP Apparatus 2 (Paddles) | [5] |
| Medium | 0.1 N Hydrochloric Acid | [5][6] |
| Volume | 500 mL | [5][6] |
| Rotation Speed | 50 rpm | [5] |
| Time | 45 minutes | [5] |
| Temperature | 37 ± 0.5 °C | [4] |
Table 2: Factors Affecting Risperidone Dissolution and Potential Impact
| Factor | Potential Impact on Dissolution | Troubleshooting Consideration |
| pH of Medium | Risperidone solubility is pH-dependent; higher solubility at lower pH.[4][15] | Select medium pH that is discriminating and relevant to in vivo conditions. |
| Particle Size | Smaller particle size increases surface area and dissolution rate.[12][13][14] | Ensure consistent particle size distribution in the drug substance. |
| Polymorphism | Different crystal forms can have different solubilities.[13] | Characterize the solid-state properties of the API. |
| Agitation Speed | Can affect mixing and reduce "coning".[11] | Optimize paddle speed to ensure adequate hydrodynamics. |
| Deaeration | Presence of dissolved air can cause bubble formation and variability.[7] | Implement a robust deaeration procedure. |
Experimental Protocols
Protocol 1: Standard USP Dissolution Test for Risperidone Tablets
-
Apparatus Setup:
-
Set up a USP Apparatus 2 (paddle).
-
Set the temperature of the water bath to maintain the dissolution medium at 37 ± 0.5 °C.
-
Set the paddle rotation speed to 50 rpm.
-
-
Medium Preparation:
-
Prepare 500 mL of 0.1 N hydrochloric acid per vessel.
-
Deaerate the medium using an appropriate method (e.g., heating and vacuum filtration).
-
-
Test Execution:
-
Place one Risperidone tablet in each dissolution vessel.
-
Start the paddle rotation immediately.
-
At 45 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
-
Analysis:
-
Determine the amount of dissolved Risperidone using a validated analytical method, such as HPLC with UV detection at 237 nm.[5]
-
Visualizations
Caption: Troubleshooting workflow for high variability.
Caption: Factors influencing Risperidone dissolution.
References
- 1. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of Drug Delivery Properties of Risperidone via Preparation of Fast Dissolution Tablet Containing Nanostructured Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. uspbpep.com [uspbpep.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Troubleshooting High Variability in Dissolution Results – Pharma.Tips [pharma.tips]
- 8. pharmtech.com [pharmtech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. mdpi.com [mdpi.com]
- 18. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro release testing method development for long-acting injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. complexgenerics.org [complexgenerics.org]
Validation & Comparative
Comparative analysis of Risperidone mesylate and Paliperidone in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the atypical antipsychotics Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone). The following sections present a quantitative analysis of their receptor binding affinities, inhibition of key drug transporters and metabolic enzymes, detailed experimental protocols for the assays cited, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The in vitro pharmacological profiles of Risperidone and Paliperidone are summarized below. Data is presented as the mean of reported values from multiple sources where applicable.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Risperidone (Ki, nM) | Paliperidone (Ki, nM) |
| Dopamine D2 | 3.13 - 5.9 | 0.16 - 1.4 |
| Serotonin 5-HT2A | 0.16 - 4.8 | 0.25 - 0.8 |
| Adrenergic α1 | 0.8 | 7.6 |
| Adrenergic α2 | 7.54 | Weaker affinity than Risperidone |
| Histamine H1 | 2.23 - 20.0 | 3.4 - 19.0 |
| Serotonin 5-HT1D | Affinity Present | Affinity Present |
| Serotonin 5-HT2B | Affinity Present | Affinity Present |
| Serotonin 5-HT7 | Affinity Present | Affinity Present |
| Dopamine D3 | Affinity Present | Affinity Present |
| Muscarinic M1 | >1000 (negligible) | No Affinity |
| Beta-adrenergic β1 & β2 | No Affinity | No Affinity |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: 5-HT2A/D2 Receptor Binding Affinity Ratio
| Drug | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT2A/D2 Ratio |
| Risperidone | ~0.16 | ~3.13 | ~0.05 |
| Paliperidone | ~0.25 | ~1.4 | ~0.18 |
A lower ratio is characteristic of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects. Risperidone exhibits a 5-10 times lower 5-HT2A/D2 affinity ratio than paliperidone, suggesting a potentially different pharmacological profile[1].
Table 3: P-glycoprotein (P-gp) Inhibition (IC50, µM)
| Compound | Substrate | Cell Line | IC50 (µM) |
| Risperidone | Rhodamine 123 | LLC-PK1/MDR1 | 63.26[1][2] |
| Doxorubicin | LLC-PK1/MDR1 | 15.78[1][2] | |
| Rhodamine 123 | Caco-2 | 5.87[2][3] | |
| Paliperidone | Rhodamine 123 / Doxorubicin | LLC-PK1/MDR1 | >100[1][2] |
A lower IC50 value indicates more potent inhibition. Risperidone is a more potent inhibitor of P-glycoprotein than Paliperidone[1][2].
Table 4: Cytochrome P450 (CYP) Enzyme Inhibition (IC50, µM)
| Enzyme | Risperidone (IC50, µM) | Paliperidone (IC50, µM) |
| CYP2D6 | Weak Inhibitor | Not a significant inhibitor |
| CYP3A4 | 20.7 (for midazolam 1'-hydroxylation)[4] | Not a significant inhibitor |
Risperidone is primarily metabolized by CYP2D6 to Paliperidone, with minor involvement of CYP3A4[5][6]. Both drugs are considered weak inhibitors of these enzymes in vitro.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., Risperidone or Paliperidone) for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).
a. Materials:
-
Receptor Source: Cell membranes prepared from cultured cells expressing the receptor of interest or homogenized brain tissue known to be rich in the target receptor.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Test Compound: Unlabeled Risperidone or Paliperidone.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
b. Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (Risperidone or Paliperidone).
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor.
-
For determining total binding, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro P-glycoprotein (P-gp) Inhibition Assay
This assay determines the potential of a compound to inhibit the P-gp efflux transporter using a fluorescent substrate.
a. Materials:
-
Cell Line: A cell line overexpressing P-gp, such as LLC-PK1/MDR1 or Caco-2 cells.
-
Fluorescent P-gp Substrate: e.g., Rhodamine 123 or Doxorubicin.
-
Test Compound: Risperidone or Paliperidone.
-
Positive Control: A known P-gp inhibitor (e.g., Verapamil).
-
Cell Culture Medium and Buffers.
-
Fluorometer or Fluorescence Microscope.
b. Procedure:
-
Cell Culture: Culture the P-gp overexpressing cells to confluence in a multi-well plate.
-
Incubation: Pre-incubate the cells with various concentrations of the test compound (Risperidone or Paliperidone) or the positive control for a specific duration.
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to each well and incubate for a defined period.
-
Washing: Wash the cells with cold buffer to remove the extracellular fluorescent substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorometer or visualize and quantify it using a fluorescence microscope.
c. Data Analysis:
-
Plot the intracellular fluorescence against the concentration of the test compound.
-
An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% increase in the intracellular fluorescence of the substrate.
In Vitro CYP450 Inhibition Assay
This assay assesses the inhibitory potential of a compound on specific cytochrome P450 enzymes using human liver microsomes.
a. Materials:
-
Human Liver Microsomes (HLMs): Commercially available pooled HLMs.
-
CYP-specific Substrate: A substrate that is specifically metabolized by the CYP enzyme of interest (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Test Compound: Risperidone or Paliperidone.
-
Positive Control: A known inhibitor for the specific CYP enzyme.
-
NADPH-generating System: To initiate the enzymatic reaction.
-
LC-MS/MS System: For quantifying the metabolite of the CYP-specific substrate.
b. Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLMs, the CYP-specific substrate, and various concentrations of the test compound or positive control in a suitable buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the amount of metabolite formed.
c. Data Analysis:
-
Plot the rate of metabolite formation against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific CYP enzyme activity.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
Caption: Workflow for a competitive radioligand binding assay.
Caption: Dopamine D2 receptor Gαi/o signaling pathway.
Caption: Serotonin 5-HT2A receptor Gαq/11 signaling pathway.
References
- 1. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risperidone and paliperidone inhibit p-glycoprotein activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytochrome p450 in vitro inhibition by atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]
A Comparative Guide to Cross-Validated Analytical Methods for Risperidone Mesylate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Risperidone, an atypical antipsychotic, is critical in drug development, quality control, and pharmacokinetic studies. This guide provides a comparative overview of commonly employed analytical methods for Risperidone mesylate, with a focus on their cross-validation parameters. The information presented is collated from various validated studies to aid researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the analysis of Risperidone in bulk drug and pharmaceutical formulations.[1][2][3][4] Its high resolving power allows for the separation of Risperidone from its degradation products, making it suitable for stability-indicating assays.[1][2][3]
Comparative Performance of Validated HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 10-60[1][3] | 20-100[4] | 4.0-275.0[5] | 500-10000 ng/mL[6] | 2-10[7] |
| Correlation Coefficient (r²) | 0.998[1][3] | 0.9971[4] | >0.999[5] | 0.9969[6] | 0.9982[7] |
| Accuracy (% Recovery) | Not Specified | 97-102%[4] | 99.00-101.12%[5] | Not Specified | 99.7-100.3%[7] |
| Precision (%RSD) | Not Specified | <2% | <3.27% (Intra- and Inter-day)[5] | Not Specified | <2% (Intra- and Inter-day)[7] |
| LOD (µg/mL) | 1.79[1][3] | 0.17[4] | 0.48[5] | 0.364[6] | 0.25[7] |
| LOQ (µg/mL) | 5.44[1][3] | 0.5[4] | 1.59[5] | 1.103[6] | 0.75[7] |
| Detection Wavelength (nm) | 280[1][3] | 234[4] | 274[5] | 235[6] | 254[7] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example of a stability-indicating HPLC method for Risperidone analysis.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Chromatographic Column: Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of methanol and acetonitrile (80:20, v/v).[1]
-
Injection Volume: 20 µL.[4]
-
Standard Solution Preparation: A stock solution of Risperidone is prepared by dissolving the standard substance in the mobile phase to achieve a known concentration (e.g., 100 µg/mL). Working standards are prepared by further dilution of the stock solution.[4]
-
Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of Risperidone is weighed, dissolved in the mobile phase, sonicated, and filtered.[4]
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3]
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative for the quantification of Risperidone.[8][9] This method is often employed for routine quality control analysis of the bulk drug and formulations where the separation of degradation products is not a primary concern.
Comparative Performance of Validated UV-Spectrophotometric Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 2-6[8] | 0.1-10[9] |
| Correlation Coefficient (r²) | >0.99[8] | >0.999[9] |
| Accuracy (% Recovery) | 102 ± 0.188[8] | 98-102%[9] |
| Precision (%RSD) | Not Specified | <2%[9] |
| LOD (µg/mL) | 1.012[8] | Not Specified |
| LOQ (µg/mL) | 3.036[8] | Not Specified |
| Detection Wavelength (λmax, nm) | 280[8] | 275-280[9] |
| Solvent | Not Specified | Methanol or 0.1N HCl[9] |
Experimental Protocol: UV-Spectrophotometric Method
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent: Methanol is a commonly used solvent due to its ability to provide good solubility and stable spectral characteristics.[9]
-
Preparation of Standard Solution: A stock solution of Risperidone is prepared by dissolving a known weight of the standard in the chosen solvent. A series of dilutions are then made to prepare working standards within the linear range.
-
Sample Preparation: For pharmaceutical formulations, a quantity of the powdered tablet equivalent to a specific amount of Risperidone is dissolved in the solvent, sonicated to ensure complete dissolution, and then filtered. The filtrate may be further diluted to fall within the concentration range of the calibration curve.
-
Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 280 nm for Risperidone.[8][9]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another valuable technique for the analysis of Risperidone, offering the advantage of high sample throughput and low solvent consumption. It can also be employed as a stability-indicating method.[10]
Performance of a Validated HPTLC Method
| Parameter | Value |
| Linearity Range (ng/spot) | 100-700[10] |
| Correlation Coefficient (r²) | 0.996[10] |
| Accuracy (% Recovery) | 99.08-99.95%[10] |
| Precision (%RSD) | <1.0% (Intraday), <2.0% (Interday)[10] |
| LOD (ng/spot) | 46.56[10] |
| LOQ (ng/spot) | 141.12[10] |
| Detection Wavelength (nm) | 279[10] |
Experimental Protocol: Stability-Indicating HPTLC Method
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60F-254 HPTLC plates.[10]
-
Mobile Phase: A mixture of acetonitrile and triethylamine (5:0.2 v/v).[10]
-
Application: Standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a chamber saturated with the mobile phase.
-
Detection: After development, the plate is dried, and the bands are scanned densitometrically at 279 nm.[10]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: A typical workflow for analytical method validation.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC methods, particularly those that are stability-indicating, are ideal for research and development and for the analysis of samples containing potential impurities or degradants. UV-Visible spectrophotometry provides a simple, rapid, and cost-effective solution for routine quality control of the pure drug and its formulations. HPTLC offers a high-throughput alternative, also capable of stability-indicating analysis. The data presented in this guide, compiled from various validated methods, should serve as a valuable resource for researchers in selecting and implementing the most suitable analytical strategy for their work with Risperidone.
References
- 1. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpns.com [ijrpns.com]
- 5. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. rjptonline.org [rjptonline.org]
- 8. [PDF] Development of Analytical Method for Risperidone by UV Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 9. jopir.in [jopir.in]
- 10. asianpubs.org [asianpubs.org]
A Preclinical Showdown: Risperidone Mesylate vs. Olanzapine in Behavioral Models
In the landscape of atypical antipsychotics, risperidone and olanzapine stand as prominent therapies for schizophrenia and other psychotic disorders. While both have established clinical efficacy, their nuanced differences in preclinical behavioral models offer valuable insights for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations of their mechanisms and workflows.
Mechanism of Action: A Tale of Two Receptor Profiles
Both risperidone and olanzapine exert their antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2] Schizophrenia's positive symptoms, such as hallucinations and delusions, are thought to arise from excessive dopaminergic activity in the mesolimbic pathway.[1][2] Both drugs block these D2 receptors, reducing this overactivity.[1][2]
However, their binding affinities differ. Risperidone exhibits a high affinity for 5-HT2A receptors, approximately 10-20 times greater than its affinity for D2 receptors.[2] This potent serotonin antagonism is believed to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects (EPS) at lower doses, as it facilitates dopamine release in the frontal cortex.[2][3] Olanzapine also has a higher affinity for 5-HT2A than D2 receptors, which is associated with a low risk of EPS.[4]
Beyond these primary targets, both drugs interact with a range of other receptors, contributing to their therapeutic and side-effect profiles.[3][5][6] Risperidone is also an antagonist at alpha-1 and alpha-2 adrenergic and H1 histamine receptors.[2][3] Olanzapine has a broader receptor binding profile, acting as an antagonist at dopamine (D1-D4), serotonin (5HT2A/2C, 5HT3, 5HT6), histamine H1, alpha-1 adrenergic, and various muscarinic receptors (M1-M5).[5][6][7] This extensive receptor interaction may explain its sedative and metabolic side effects.[4][7]
Antipsychotic-like Activity: Sensorimotor Gating and Avoidance
Prepulse Inhibition (PPI) of Startle Reflex
The PPI test is a primary model for assessing sensorimotor gating, a neurological process that is deficient in patients with schizophrenia.[8] A weaker prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus.
| Drug | Species | Dose (mg/kg) | Route | Key Finding | Reference |
| Risperidone | Rat | 0.33 | s.c. | Reversed PPI deficits in a neurodevelopmental model of schizophrenia. | [9] |
| Olanzapine | Rat | 1.0 | s.c. | Reversed PPI deficits in a neurodevelopmental model of schizophrenia. | [9] |
Experimental Protocol: Prepulse Inhibition (PPI)
-
Animal Acclimation: Rodents are first acclimated to the startle chambers, which are equipped with a loudspeaker for auditory stimuli and a sensor to detect whole-body startle responses.
-
Habituation: A brief habituation period with background white noise is presented.
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a baseline startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Analysis: The percentage of PPI is calculated as: [1 - (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100. Effective antipsychotics are expected to restore or increase the %PPI in models where it is impaired.[9]
References
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Risperidone - Wikipedia [en.wikipedia.org]
- 4. Olanzapine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. Disruption of prepulse inhibition of startle reflex in a neurodevelopmental model of schizophrenia: reversal by clozapine, olanzapine and risperidone but not by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPLC Methods for Risperidone Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Risperidone mesylate. The objective is to offer a detailed overview of different methodologies, enabling researchers to select the most suitable approach for their specific analytical needs. The information presented is collated from peer-reviewed scientific literature and focuses on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.
I. Comparative Analysis of Chromatographic Conditions and Validation Parameters
The following tables summarize the operational parameters and validation data from several published stability-indicating HPLC methods for Risperidone. This allows for a direct comparison of their performance characteristics.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) | Not Specified | C18 (150 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Thermo C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile (80:20, v/v) | Water: Acetonitrile (50:50, v/v) | Methanol: Acetonitrile: Potassium dihydrogen orthophosphate (60:30:10, v/v/v) | Water: Methanol (35:65, v/v), pH 5.5 | Acetonitrile: 0.2M Potassium dihydrogen phosphate (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.9 mL/min | 0.7 mL/min |
| Detection Wavelength | 280 nm | 276 nm | 234 nm | 276 nm | 254 nm |
| Retention Time (min) | 3.35 ± 0.01 | Not Specified | 3.85 | 3.79 | 5.68 |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 10 - 60 | Not Specified | 20 - 100 | Not Specified | 2 - 10 |
| Correlation Coefficient (r²) | 0.998 | Not Specified | 0.9971 | 0.999 | 0.9982 |
| Accuracy (% Recovery) | Not Specified | > 98% | 97 - 102% | 96.13 - 104.57% | 99.7 - 100.3% |
| Precision (% RSD) | < 1.04% (Intraday), < 1.22% (Interday) | < 2.0% | Not Specified | Not Specified | < 2.0% (Intraday & Interday) |
| LOD (µg/mL) | 1.79 | Not Specified | 0.17 | 2.48 | Not Specified |
| LOQ (µg/mL) | 5.44 | Not Specified | 0.5 | 7.53 | Not Specified |
II. Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies for key validation experiments.
A. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weighed Risperidone working standard (e.g., 25 mg) is typically dissolved in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) in a volumetric flask (e.g., 25 mL or 100 mL) to obtain a stock solution.
-
Working Standard Solutions: The stock solution is further diluted with the mobile phase or a suitable diluent to prepare working standard solutions within the linearity range.
-
Sample Preparation (Tablets): A number of tablets (e.g., 20) are weighed to determine the average weight. The tablets are then crushed into a fine powder. An amount of powder equivalent to a specific dose of Risperidone is accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent, often with the aid of sonication, and the solution is then diluted to the desired concentration and filtered through a 0.2 µm or 0.45 µm filter before injection.
B. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method. The drug substance is subjected to various stress conditions to produce degradation products.
-
Acid Hydrolysis: Risperidone is treated with an acid solution (e.g., 5N HCl) and heated or kept at room temperature for a specific duration. The mixture is then neutralized before dilution and analysis.
-
Base Hydrolysis: The drug is exposed to a basic solution (e.g., 5N NaOH) under controlled temperature and time. The resulting solution is neutralized prior to analysis.
-
Oxidative Degradation: Risperidone is treated with an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂), for a defined period.
-
Thermal Degradation: The solid drug substance is exposed to dry heat at a specific temperature (e.g., 50°C, 70°C, or 100°C) for a set time.
-
Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light or a combination of UV and visible light for a specified duration to assess its photosensitivity.
III. Visualizing Method Validation and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow of the HPLC method validation process and the degradation pathways of Risperidone under stress conditions.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Caption: Forced degradation pathways of Risperidone.
IV. Discussion and Conclusion
The presented data highlights that several robust and reliable stability-indicating HPLC methods have been developed for the quantification of this compound. The choice of a specific method will depend on the available instrumentation, desired run time, and the specific requirements of the analysis.
Methods utilizing a C18 column are common, demonstrating good separation for Risperidone and its degradation products. The mobile phase compositions vary, offering flexibility in achieving optimal separation. For instance, a simple isocratic mobile phase of methanol and acetonitrile has been shown to be effective.
The validation parameters summarized in Table 2 indicate that the methods are linear, accurate, and precise over the specified ranges. The forced degradation studies confirm the stability-indicating nature of these methods, with significant degradation of Risperidone observed primarily under oxidative conditions, while it remains relatively stable to acid, base, thermal, and photolytic stress.
A Comparative Analysis of the Binding Affinity of Risperidone and Other Antipsychotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding affinities of risperidone and other commonly prescribed antipsychotic medications. The data presented is supported by established experimental protocols, offering a clear perspective on the pharmacological profiles of these agents.
The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. Risperidone, an atypical antipsychotic, is characterized by its potent antagonism of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2] This dual action is believed to contribute to its effectiveness against the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[3]
Comparative Receptor Binding Affinity
The binding affinity of a drug to a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for risperidone and other selected typical and atypical antipsychotics at key neurotransmitter receptors.
| Drug | Type | D2 (Ki, nM) | 5-HT2A (Ki, nM) | H1 (Ki, nM) | α1-adrenergic (Ki, nM) | Muscarinic M1 (Ki, nM) |
| Risperidone | Atypical | 3.13[1] | 0.16[1] | 2.23[1] | 0.8[1] | >10,000 |
| Haloperidol | Typical | 1.55[1] | 59 | 830 | 14 | 5,500 |
| Olanzapine | Atypical | 11 | 4 | 7 | 19 | 1.9 |
| Clozapine | Atypical | 126 | 5.4 | 6.3 | 6.9 | 1.9 |
| Aripiprazole | Atypical | 0.34 | 3.4 | 60 | 57 | >10,000 |
| Quetiapine | Atypical | 295 | 148 | 11 | 7 | 1,200 |
Data compiled from multiple sources.[1][3][4]
As the data indicates, risperidone exhibits a very high affinity for 5-HT2A receptors, even greater than its high affinity for D2 receptors.[1] This high 5-HT2A to D2 binding ratio is a hallmark of many atypical antipsychotics.[3] In contrast, typical antipsychotics like haloperidol show a much higher affinity for D2 receptors than for 5-HT2A receptors. The affinities for other receptors, such as histamine H1, alpha-1 adrenergic, and muscarinic M1, are associated with various side effects, including sedation, orthostatic hypotension, and anticholinergic effects, respectively.[5]
Experimental Protocols
The binding affinity data presented in this guide is primarily determined through radioligand binding assays . This in vitro technique is the gold standard for measuring the affinity of a drug for a specific receptor.[6][7]
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[8]
2. Binding Reaction:
-
The prepared cell membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the target receptor and is tagged with a radioactive isotope).
-
Varying concentrations of the unlabeled test drug (e.g., risperidone) are added to compete with the radioligand for binding to the receptor.[6]
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.
-
Unbound radioligand passes through the filter.[8]
4. Quantification:
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
5. Data Analysis:
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Signaling Pathways and Experimental Workflow
The interaction of antipsychotics with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for comprehending their therapeutic mechanisms and potential side effects.
Caption: Workflow of a radioligand binding assay.
The dopamine D2 receptor, a primary target for antipsychotics, is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11] Antagonism of this receptor by drugs like risperidone blocks the effects of dopamine, which is thought to be hyperactive in certain brain regions in schizophrenia.[12]
Caption: Simplified Dopamine D2 receptor signaling pathway.
The serotonin 5-HT2A receptor, another key target, is also a GPCR but couples to the Gαq/11 pathway.[13] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).[13] The antagonistic action of atypical antipsychotics at this receptor is thought to contribute to their efficacy against negative symptoms and their lower risk of extrapyramidal side effects.[14][15]
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Risperidone Mesylate: The Role of Certified Reference Standards
In the development and quality control of pharmaceuticals, the accurate quantification of an active pharmaceutical ingredient (API) is paramount. For Risperidone, an atypical antipsychotic, precise measurement ensures dosage accuracy and therapeutic efficacy. This guide provides a comparative analysis of analytical methods for Risperidone quantification, emphasizing the critical role of a Certified Reference Standard (CRS). We present supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Gold Standard: Certified Reference Standards (CRS)
A Certified Reference Material (CRM) or a pharmacopeial reference standard (e.g., USP, EP) is a highly purified and well-characterized substance used as a calibration standard in analytical assays.[1][2] These standards ensure traceability, accuracy, and inter-laboratory reproducibility, forming the bedrock of regulatory compliance and quality assurance.[3] While other commercial or in-house standards exist, CRMs are produced and certified under stringent ISO 17034 and ISO/IEC 17025 guidelines, providing a certified concentration and purity with a stated measurement uncertainty.[1][2]
Alternatives to using a primary, certified standard include developing an in-house or "secondary" standard.[3][4] However, this approach requires extensive characterization and validation to establish traceability to a primary standard, which can be a time-consuming and costly process.[3][4]
Performance Comparison of Quantification Methods
The most prevalent analytical techniques for Risperidone quantification are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, and UV-Vis Spectrophotometry. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
RP-HPLC-UV Methods
RP-HPLC is a highly specific and reliable method for determining Risperidone in bulk drug and pharmaceutical formulations.[5] Its performance is characterized by several validation parameters, as summarized below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 4.0 - 275.0[5] | 10 - 60[6] | 2 - 10[7] | 25 - 250[8] |
| Correlation Coefficient (r²) | 0.9998[5] | 0.998[6] | 0.9982[7] | 0.999[8] |
| Accuracy (% Recovery) | 99.00 - 101.12%[5] | 98.27 - 101.00% | 99.7 - 100.3%[7] | 99.55 - 101.35%[8] |
| Precision (% RSD) | < 3.27%[5] | < 2% | < 2%[7] | ≤ 0.847%[8] |
| LOD (µg/mL) | 0.48[5] | 1.79[6] | 0.25[7] | 0.364 (ng/mL)[9] |
| LOQ (µg/mL) | 1.59[5] | 5.44[6] | 0.75[7] | 1.103 (ng/mL)[9] |
UV-Vis Spectrophotometry Methods
UV-Vis Spectrophotometry offers a simpler, more cost-effective, and rapid alternative for routine quality control, though it may be less specific than HPLC.[10]
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 2 - 6[11] | 0.1 - 10[10] |
| Correlation Coefficient (r²) | > 0.995[11] | > 0.999[10] |
| Accuracy (% Recovery) | 102 ± 0.188%[11] | 98 - 102%[10] |
| Precision (% RSD) | < 2%[10] | N/A |
| LOD (µg/mL) | 1.012[11] | N/A |
| LOQ (µg/mL) | 3.036[11] | N/A |
Experimental Protocols
A detailed and validated protocol is essential for achieving reliable results. Below is a representative RP-HPLC-UV method synthesized from published studies.
Protocol: Risperidone Quantification by RP-HPLC-UV
1. Materials and Reagents:
-
Risperidone Certified Reference Standard (CRS).
-
Analytical grade ammonium acetate or potassium dihydrogen phosphate for buffer preparation.[5][12]
-
Risperidone tablets for sample analysis.
2. Instrumentation:
-
HPLC system with a UV detector, pump, and autosampler.[6]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
3. Chromatographic Conditions:
-
Mobile Phase: Methanol: 0.1 M Ammonium Acetate buffer (pH 5.5) in a 60:40 v/v ratio.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[9]
-
Column Temperature: Ambient or 40°C.[5]
4. Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Risperidone CRS in the mobile phase or a suitable solvent like methanol.[6]
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10, 20, 30, 40, 50, 60 µg/mL) using the mobile phase as the diluent.[6]
5. Preparation of Sample Solution:
-
Weigh and finely powder no fewer than 20 tablets.[13]
-
Accurately weigh a portion of the powder equivalent to a known amount of Risperidone (e.g., 25 mg) and transfer it to a volumetric flask.
-
Add a portion of the diluent, sonicate for several minutes to ensure complete dissolution, and then dilute to the final volume.[13]
-
Filter the solution through a 0.2 or 0.45 µm filter before injection.[13]
6. Analysis and Calculation:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Calculate the concentration of Risperidone in the sample by comparing its peak area to the calibration curve.
Mechanism of Action: Signaling Pathway
Risperidone functions primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors in the brain.[5][6] This dual antagonism is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia while having a lower incidence of extrapyramidal side effects compared to older antipsychotics.[6]
References
- 1. 利培酮 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 2. Drug reference materials: Cambridge Bioscience [bioscience.co.uk]
- 3. usp.org [usp.org]
- 4. Differences between Reference drugs (RMPs/RLDs) and Reference Standards - Evidentic GmbH [evidentic.com]
- 5. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. jopir.in [jopir.in]
- 11. ijpsr.info [ijpsr.info]
- 12. ijrpns.com [ijrpns.com]
- 13. sphinxsai.com [sphinxsai.com]
A Comparative Guide to Inter-laboratory Assay of Risperidone Mesylate
This guide provides a comparative analysis of various analytical methods for the quantification of Risperidone mesylate, catering to researchers, scientists, and drug development professionals. The information is synthesized from a range of studies to present a comprehensive overview of method performance.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of common analytical methods used for the assay of Risperidone. This data, compiled from multiple independent studies, offers a baseline for inter-method comparison.
| Parameter | UV-Vis Spectrophotometry | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 2 - 40 µg/mL[1][2] | 10 - 100 µg/mL[3] | 0.2 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.997[3] | > 0.99[6] |
| Accuracy (% Recovery) | 98 - 102%[5] | 99.00 - 101.12%[7] | 95.24 - 107.68%[8] |
| Precision (%RSD) | < 2%[5] | < 3.27%[7] | < 15%[6] |
| Limit of Detection (LOD) | 1.012 µg/mL[9] | 0.17 - 1.79 µg/mL[3][10] | 0.1 ng/mL[6] |
| Limit of Quantification (LOQ) | 3.036 µg/mL[9] | 0.5 - 5.44 µg/mL[3][10] | 0.2 - 0.25 ng/mL[6][11] |
Experimental Protocol: A Representative RP-HPLC Method
The following is a detailed protocol for the assay of Risperidone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used and robust method.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
2. Reagents and Materials:
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Potassium dihydrogen orthophosphate
-
Risperidone reference standard
-
0.45 µm membrane filter
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Potassium dihydrogen orthophosphate buffer (e.g., 60:10:30 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 234 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.
-
Run Time: Approximately 10 minutes.[3]
4. Preparation of Standard Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Risperidone reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the linear range of the method (e.g., 20 to 100 µg/mL).[3]
5. Preparation of Sample Solutions (from tablet dosage form):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a single tablet's dose and transfer it to a volumetric flask.
-
Add a suitable volume of the mobile phase and sonicate for approximately 20 minutes to ensure complete dissolution of the active pharmaceutical ingredient.[10]
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter prior to injection into the HPLC system.
6. Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the peak areas of the analyte from the resulting chromatograms.
7. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Risperidone in the sample solutions by interpolating their peak areas on the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the RP-HPLC assay of Risperidone.
Caption: Experimental workflow for the RP-HPLC assay of Risperidone.
References
- 1. Spectrophotometric Estimation of Risperidone in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijrpns.com [ijrpns.com]
- 4. A liquid chromatography-miniature mass spectrometry (LC-Mini MS) method for quantitative analysis of risperidone and 9-hydroxyrisperidone in plasma - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. jopir.in [jopir.in]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Risperidone mesylate and aripiprazole in vivo
Head-to-Head In Vivo Comparison: Risperidone Mesylate vs. Aripiprazole
A comprehensive in vivo comparison of risperidone and aripiprazole reveals distinct differences in their mechanisms of action, efficacy on specific symptom domains, and side-effect profiles. While both are effective second-generation antipsychotics, their unique pharmacological properties translate to different clinical advantages and disadvantages, particularly concerning metabolic and extrapyramidal symptoms.
Mechanism of Action: A Tale of Two Receptor Profiles
Risperidone primarily functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. Its high affinity for D2 receptors is central to its antipsychotic effect on positive symptoms. In contrast, aripiprazole exhibits a more complex mechanism. It acts as a partial agonist at D2 receptors and a partial agonist at 5-HT1A receptors, while also being an antagonist at 5-HT2A receptors. This "dopamine stabilization" is thought to modulate dopaminergic activity, reducing it in hyperdopaminergic states (as seen in psychosis) and potentially increasing it in hypodopaminergic states, which may contribute to a lower risk of certain side effects.[1]
Figure 1: Simplified signaling pathway at a synapse, comparing the actions of Risperidone and Aripiprazole.
Efficacy: A Comparative Analysis
Clinical and preclinical studies demonstrate that both risperidone and aripiprazole are effective in treating positive symptoms of psychosis. However, some studies suggest nuances in their effects on negative and cognitive symptoms.
In a large-scale, double-masked randomized comparison of first-episode psychosis patients, positive symptom response rates did not significantly differ between aripiprazole and risperidone (62.8% vs 56.8%).[2] However, aripiprazole-treated participants showed better outcomes for negative symptoms.[2] Another study also found that while both drugs led to significant improvements in positive and negative symptoms, there was no statistically significant difference between the two groups in this regard.[1]
| Efficacy Measure | Risperidone | Aripiprazole | Study Population | Citation |
| Positive Symptom Response | 56.8% | 62.8% | First-Episode Psychosis | [2] |
| Negative Symptom Improvement | Significant Improvement | Better Outcome/Trend Towards Significance | Schizophrenia/First-Episode Psychosis | [1][2] |
| Time to Clinical Response | Shorter | Longer | First-Episode Psychosis | [3] |
| Discontinuation due to Inefficacy | 9.2% | 17.6% | First-Episode Psychosis | [3] |
Table 1: Comparative Efficacy Data from In Vivo Studies.
Side-Effect Profiles: The Key Differentiator
The most significant in vivo differences between risperidone and aripiprazole emerge in their side-effect profiles, particularly concerning metabolic disturbances and extrapyramidal symptoms (EPS).
Metabolic Side Effects: Aripiprazole is generally associated with a more favorable metabolic profile.[4] Studies have shown that while both drugs can lead to weight gain, risperidone often has a greater impact. In a long-term study, both aripiprazole and risperidone groups showed significant weight increases (9.2 kg and 10.5 kg, respectively, over one year), with no statistically significant difference between them.[5][6] However, other research and meta-analyses suggest aripiprazole has advantages regarding total and LDL cholesterol, fasting glucose, and prolactin levels.[2] Risperidone is well-known for causing hyperprolactinemia due to its potent D2 blockade in the tuberoinfundibular pathway, a side effect not typically associated with aripiprazole.[4][7]
| Metabolic/Side Effect Parameter | Risperidone | Aripiprazole | Key Findings | Citations |
| Weight Gain (1-year) | +10.5 kg | +9.2 kg | No significant difference in long-term study. | [5][6] |
| Total & LDL Cholesterol | Less Favorable | More Favorable | Aripiprazole showed advantages. | [2] |
| Fasting Glucose | Less Favorable | More Favorable | Aripiprazole showed advantages. | [2] |
| Prolactin Levels | Significant Increase | No Significant Increase | Risperidone is more likely to cause hyperprolactinemia. | [2][4][7] |
| Akathisia | Lower Incidence | Higher Incidence | Aripiprazole-treated participants experienced more akathisia. | [2] |
| Extrapyramidal Symptoms (EPS) | Higher Incidence | Lower Incidence | Drug-induced EPS were more common in the risperidone group. | [1][8] |
| Sedation | Lower Incidence (7%) | Higher Incidence (23%) | In a study on autism, aripiprazole was more sedating. | [9] |
Table 2: Comparative Side-Effect Data from In Vivo Studies.
Extrapyramidal Symptoms (EPS): Due to its high D2 receptor occupancy, risperidone is associated with a higher risk of EPS, including parkinsonism and rigidity, compared to aripiprazole.[1][8] In contrast, aripiprazole's partial agonism at the D2 receptor is believed to contribute to a lower incidence of EPS.[7] However, aripiprazole is more frequently associated with akathisia, a state of motor restlessness.[2]
Experimental Protocols
The data presented are derived from rigorous in vivo studies, typically employing the following methodologies:
Preclinical Animal Models
-
Objective: To assess antipsychotic efficacy and extrapyramidal side effects.
-
Animals: Typically male Sprague-Dawley or Wistar rats.
-
Efficacy Models:
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to suppress a learned avoidance behavior, which is predictive of antipsychotic efficacy. Rats are trained to avoid a mild foot shock by responding to a conditioned stimulus (e.g., a light or tone). Antipsychotics selectively suppress this avoidance response without impairing the escape response.
-
Amphetamine-Induced Hyperlocomotion: Amphetamine induces an increase in locomotor activity by stimulating dopamine release. The ability of an antipsychotic to block this hyperactivity is a measure of its D2 receptor antagonism.
-
-
Side-Effect Models:
-
Catalepsy Test: This test measures the induction of motor rigidity, a proxy for parkinsonian side effects. A rat is placed in an awkward posture (e.g., with its forepaws on a raised bar), and the time it remains in that position is measured. Potent D2 antagonists like haloperidol and risperidone induce catalepsy at doses that produce high D2 receptor occupancy.[7]
-
Figure 2: A typical experimental workflow for the in vivo comparison of antipsychotic drugs in animal models.
Human Clinical Trials
-
Objective: To compare the efficacy and tolerability of risperidone and aripiprazole in patients with psychotic disorders.
-
Design: Typically randomized, double-blind, controlled trials.[2]
-
Participants: Patients meeting DSM criteria for schizophrenia or other psychotic disorders, often in their first episode to minimize confounding factors from prior treatments.[2][3]
-
Assessments:
-
Efficacy: Standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) are used to measure changes in symptoms.[1][10]
-
Side Effects:
-
Metabolic: Regular monitoring of weight, body mass index (BMI), fasting glucose, and lipid profiles.[5][6]
-
Extrapyramidal: Assessed using scales like the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS).[1][3]
-
Other: Prolactin levels are measured via blood tests.
-
-
Conclusion
In vivo comparisons demonstrate that while risperidone and aripiprazole have comparable efficacy for positive psychotic symptoms, their distinct pharmacological profiles lead to important differences. Aripiprazole offers significant advantages in terms of metabolic side effects and lower risk of hyperprolactinemia and EPS, although it carries a higher risk of akathisia.[2][4] Risperidone, while highly effective, requires more careful monitoring for metabolic changes, elevated prolactin, and extrapyramidal symptoms.[1][8] The choice between these two agents should be guided by the individual patient's clinical presentation, susceptibility to specific side effects, and overall treatment goals.
References
- 1. A Comparative Study of Short Term Efficacy of Aripiprazole and Risperidone in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Comparison of Aripiprazole and Risperidone for the Acute Treatment of First-Episode Schizophrenia and Related Disorders: 3-Month Outcomes. [vivo.weill.cornell.edu]
- 3. Aripiprazole vs Risperidone Head-to-Head Effectiveness in First-Episode Non-Affective-Psychosis: A 3-Month Randomized, Flexible-Dose, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meded101.com [meded101.com]
- 5. Aripiprazole and Risperidone Present Comparable Long-Term Metabolic Profiles: Data From a Pragmatic Randomized Controlled Trial in Drug-Naïve First-Episode Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idus.us.es [idus.us.es]
- 7. [PDF] Dissociation between In Vivo Occupancy and Functional Antagonism of Dopamine D2 Receptors: Comparing Aripiprazole to Other Antipsychotics in Animal Models | Semantic Scholar [semanticscholar.org]
- 8. Comparison of Extrapyramidal Symptoms Among Outpatients With Schizophrenia on Long-Acting Injectable Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. A Randomized Comparison of Aripiprazole and Risperidone for the Acute Treatment of First-Episode Schizophrenia and Related Disorders: 3-Month Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Models to Predict the In Vivo Efficacy of Risperidone Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro models used to predict the in vivo efficacy of Risperidone mesylate, a cornerstone atypical antipsychotic. The focus is on long-acting injectable (LAI) formulations, where establishing a predictive relationship between laboratory performance and clinical outcomes is critical for development and regulatory approval. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes complex biological and experimental processes to aid in the design and evaluation of robust in vitro models for this important therapeutic agent.
Core Concepts in Predicting In Vivo Efficacy
The development of a successful drug formulation, particularly for extended-release products like this compound LAIs, hinges on the establishment of a reliable in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., the rate and extent of drug dissolution) and a relevant in vivo response (e.g., plasma drug concentration).[1][2] A well-established IVIVC can serve as a surrogate for in vivo bioequivalence studies, streamlining the drug development process and ensuring product quality.[2][3]
For Risperidone, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the in vivo dissolution rate is a critical factor limiting its absorption.[4] Therefore, in vitro dissolution and release studies are paramount in predicting its in vivo behavior.
Comparative Analysis of In Vitro Release Models
Various in vitro methods have been employed to characterize the release of Risperidone from different formulations, primarily microspheres and implants. The choice of method can significantly impact the observed release profile and its correlation with in vivo data.
Table 1: Comparison of In Vitro Release Methods for this compound Formulations
| In Vitro Method | Formulation Type | Key Parameters & Conditions | Advantages | Limitations | In Vivo Correlation |
| Sample-and-Separate | Microspheres | 10 mg microspheres in 250 mL of 10 mM PBS (pH 7.4) at 37°C, with shaking (100 rpm).[1][5] | Simple setup, widely used. | Potential for microsphere aggregation, which can affect release profiles.[6] | Can discriminate between formulations with different physicochemical properties.[1][5] |
| USP Apparatus 4 (Flow-Through Cell) | Microspheres | Continuous flow of release medium (e.g., 10 mM HEPES buffer, pH 7.4, with 0.02% Tween 20) over the formulation.[1] | Good reproducibility, especially for porous microspheres.[5] Can discriminate between formulations with manufacturing differences.[1][2] | More complex setup compared to sample-and-separate. | Established Level A IVIVCs for compositionally equivalent microspheres.[1][2] |
| Dialysis Method | Microspheres | 5 mg microspheres in a dialysis tube with 2 mL of dissolution medium (pH 7.4 PBS), immersed in 3 mL of the same medium at 37°C with oscillation (100 rpm).[7] | Useful for long-term release studies. | Time-consuming (can take several weeks to months).[7] | Correlation with accelerated methods has been established.[7] |
| Accelerated Dissolution Method | Microspheres | Optimized conditions of temperature, pH, and ethanol content (e.g., 25% ethanol in pH 7.4 media at 37°C).[7] | Reduces testing time significantly, cost-effective for development and quality control.[7] | Requires careful validation to ensure it simulates real-time dissolution.[7] | Predictive of real-time dissolution behavior.[7] |
| In Vitro Release from Implants | Implants (PLGA) | Implants incubated in PBS at 37°C. Samples taken weekly and analyzed by HPLC.[8] | Allows for long-term monitoring of release from solid implants. | In vivo release can be faster than in vitro due to factors like the foreign body response.[8] | Level B IVIVC showed the greatest correlation in one study.[9] |
In Vivo Performance and IVIVC
The ultimate validation of an in vitro model lies in its ability to predict in vivo pharmacokinetics. Studies in various animal models and humans have been conducted to establish this crucial link.
Table 2: Summary of In Vivo Studies and In Vitro-In Vivo Correlations for this compound
| Animal Model / Subjects | Formulation | Key Pharmacokinetic Findings | IVIVC Level Achieved |
| Rabbits | PLGA Microspheres | In vivo release profiles were determined following intramuscular administration.[1][2] | Level A IVIVC was established and validated using data from USP Apparatus 4.[1][2] |
| Rats | PLGA Implants | In vivo release was assessed, and bioavailability was verified with locomotor testing.[9] | Level B IVIVC yielded the highest correlation (R² = 0.9425).[9] |
| Mice | PLGA Implants | In vivo pharmacokinetic profiles from implants were tested. In vivo release was found to be faster than predicted by in vitro data.[8] | Inexact correlation observed, highlighting the need for more sophisticated in vitro models.[8] |
| Beagle Dogs | Long-acting subcutaneous injectable (TV-46000) | Single-dose pharmacokinetic data was used for PBPK modeling.[3][10] | A Level A IVIVC could not be claimed as the release profile was species-dependent.[3][10] |
| Humans | Immediate Release Tablets | Gastrointestinal absorption profile was successfully predicted using GastroPlus™.[4] | Level A IVIVC was successfully developed with a prediction error of less than 10% for Cmax and AUC.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments.
1. In Vitro Release Testing using USP Apparatus 4 (Flow-Through Cell)
-
Objective: To determine the in vitro release rate of Risperidone from microspheres in a continuous flow system.
-
Apparatus: USP Apparatus 4.
-
Microsphere Preparation: Risperidone-loaded PLGA microspheres are prepared using a suitable method (e.g., solvent evaporation).
-
Release Medium: 10 mM HEPES buffer (pH 7.4) containing 0.02% (v/v) Tween 20.[1]
-
Procedure:
-
A known quantity of microspheres is placed in the flow-through cell.
-
The release medium is pumped through the cell at a constant flow rate.
-
The eluate is collected at predetermined time intervals.
-
The concentration of Risperidone in the collected samples is determined by a validated analytical method such as HPLC.
-
-
Data Analysis: The cumulative percentage of drug released is plotted against time.
2. In Vivo Pharmacokinetic Study in Rabbits
-
Objective: To determine the in vivo pharmacokinetic profile of Risperidone following intramuscular administration of microspheres.
-
Animal Model: New Zealand white rabbits.[1]
-
Formulation Administration: A suspension of Risperidone microspheres is administered via intramuscular injection.
-
Blood Sampling: Blood samples are collected from the marginal ear vein at predetermined time points.
-
Plasma Analysis: Plasma is separated by centrifugation. Risperidone concentrations in plasma are quantified using a validated LC-MS/MS method.[1]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles. The in vivo release is then calculated using deconvolution methods like the Loo-Riegelman method.[1]
3. Development of a Level A IVIVC
-
Objective: To establish a point-to-point correlation between in vitro dissolution and in vivo absorption.
-
Procedure:
-
Obtain in vitro dissolution profiles for at least two formulations with different release rates.
-
Obtain in vivo plasma concentration-time profiles for the same formulations.
-
Deconvolute the in vivo data to obtain the fraction of drug absorbed over time.
-
Plot the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo.
-
Establish a linear correlation between the two profiles.
-
-
Validation: The predictability of the IVIVC is assessed by comparing the predicted in vivo profiles with the observed profiles.[1][2]
Visualizing the Experimental Workflow and Biological Pathway
Experimental Workflow for IVIVC Development
The process of developing an IVIVC involves a series of interconnected steps, from formulation development to data modeling.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Risperidone's Mechanism of Action: A Simplified Signaling Pathway
Risperidone exerts its therapeutic effects primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[11][12][13] This dual antagonism is believed to be key to its efficacy in treating the positive and negative symptoms of schizophrenia.[12][14]
Caption: Simplified signaling pathway of Risperidone's mechanism of action.
Conclusion
The validation of in vitro models to predict the in vivo efficacy of this compound is a multifaceted process that relies on the careful selection of experimental methods and the rigorous establishment of an IVIVC. For long-acting injectable formulations, methods like the USP Apparatus 4 have demonstrated a strong ability to predict in vivo performance, particularly when a Level A IVIVC is achieved. However, species-specific differences and the complexity of the in vivo environment can present challenges, underscoring the need for continuous refinement of in vitro models. The data and protocols presented in this guide offer a framework for researchers to develop and validate predictive in vitro systems that can accelerate the development of effective and reliable this compound formulations.
References
- 1. In Vitro-In Vivo Correlation of Parenteral Risperidone Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiologically-Based Pharmacokinetic Modeling and In Vitro-In Vivo Correlation of TV-46000 (Risperidone LAI): Prediction from Dog to Human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 13. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Comparative Analysis of the Metabolic and Pharmacokinetic Profiles of Risperidone Formulations
This guide provides a detailed comparison of the metabolic and pharmacokinetic profiles of risperidone, with a focus on how different formulations influence its bioavailability. While the query specifies risperidone mesylate, it is important to note that mesylate is a salt form used to enhance the solubility and stability of the active risperidone molecule. Once administered and dissolved, the salt dissociates, and the subsequent metabolic pathway is that of the risperidone moiety itself. Therefore, this comparison will examine the metabolism of risperidone and the pharmacokinetic differences observed between various formulations, which is the practical application of using different salt forms and delivery systems.
Metabolic Profile of Risperidone
Risperidone undergoes extensive metabolism in the liver, primarily through two pathways. The therapeutic effects of the drug are attributed to the combined concentrations of risperidone and its primary active metabolite, a concept known as the "active moiety".[1]
Primary Metabolic Pathway: The main route of metabolism is the hydroxylation of risperidone to 9-hydroxyrisperidone (paliperidone), which is also a pharmacologically active antipsychotic.[2][3][4] This conversion is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[5][6]
Secondary Metabolic Pathway: To a lesser extent, CYP3A4 is also involved in the 9-hydroxylation of risperidone.[6] Another minor metabolic process is N-dealkylation.
The genetic makeup of an individual, specifically the polymorphism of the CYP2D6 gene, can significantly impact the rate of metabolism. Individuals can be classified as extensive or poor metabolizers, which affects the plasma concentrations and half-life of risperidone.[5] However, the pharmacokinetics of the total active moiety (risperidone + 9-hydroxyrisperidone) are generally similar between these groups.[4][5]
Comparative Pharmacokinetic Data
While the metabolic pathway remains the same, the formulation of risperidone (e.g., conventional tablet, orally disintegrating tablet, intramuscular injection) significantly impacts its pharmacokinetic profile, including the rate and extent of absorption. Bioequivalence studies are conducted to compare these profiles.
Table 1: Pharmacokinetic Parameters of Risperidone (2 mg) - Conventional vs. Orally Dispersible Tablets
| Analyte | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) | t½ (hr) |
| Risperidone | Test (Dispersible) | 16.31 ± 7.91 | 1.1 ± 0.5 | 68.6 ± 38.4 | 71.4 ± 42.1 | 4.8 ± 3.1 |
| Reference (Conventional) | 15.02 ± 6.72 | 1.2 ± 0.5 | 64.9 ± 32.7 | 67.6 ± 35.8 | 4.4 ± 2.2 | |
| 9-OH-Risperidone | Test (Dispersible) | 26.63 ± 9.17 | 3.5 ± 1.1 | 496.5 ± 147.2 | 525.7 ± 159.2 | 21.6 ± 4.5 |
| Reference (Conventional) | 25.43 ± 8.16 | 3.6 ± 1.2 | 483.9 ± 138.8 | 511.4 ± 150.3 | 21.4 ± 4.0 | |
| Active Moiety | Test (Dispersible) | 39.31 ± 11.23 | 1.8 ± 0.8 | 565.1 ± 167.3 | 597.1 ± 180.8 | 19.8 ± 4.2 |
| Reference (Conventional) | 37.19 ± 9.61 | 1.9 ± 0.8 | 548.8 ± 155.3 | 579.0 ± 169.6 | 19.6 ± 3.8 |
Data adapted from a comparative bioavailability study. Values are presented as mean ± standard deviation.[7] The 90% confidence intervals for the ratios of Cmax and AUC for both risperidone and 9-hydroxy-risperidone fell within the accepted bioequivalence range.[7]
Table 2: Steady-State Pharmacokinetic Comparison of Oral vs. Intramuscular (ISM) Risperidone
| Analyte | Parameter | Oral Risperidone (4 mg/day) | Risperidone ISM (100 mg/month) | Geometric Mean Ratio (ISM/Oral) [90% CI] |
| Active Moiety | Cmax,ss (ng/mL) | 40.8 ± 17.6 | 47.1 ± 17.8 | 1.17 [1.08 - 1.27] |
| Cmin,ss (ng/mL) | 19.2 ± 8.1 | 20.8 ± 8.0 | 1.09 [0.99 - 1.20] | |
| AUCτ (ng·hr/mL) | 703 ± 276 | 864 ± 321 | 1.24 [1.16 - 1.33] |
Data adapted from a steady-state comparative bioavailability study.[8] Values are presented as mean ± standard deviation. Cmax,ss = maximum concentration at steady state; Cmin,ss = minimum concentration at steady state; AUCτ = area under the curve over the dosing interval.
Experimental Protocols
In Vitro Metabolism of Risperidone Using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of risperidone in vitro using liver microsomes, which are rich in CYP450 enzymes.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing 0.1 M sodium phosphate buffer (pH 7.4).[9]
-
Addition of Microsomes: Add a specific amount of liver microsomes (e.g., from human or rat liver) to the buffer. The protein concentration is a critical parameter to optimize.[9][10]
-
Addition of Substrate: Add risperidone to the mixture to achieve a final desired concentration (e.g., 100 µM).[6][9]
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a necessary cofactor for CYP450 enzyme activity.[6][10]
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as two volumes of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the tube to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using a validated analytical method, such as HPLC or LC-MS/MS, to identify and quantify the formed metabolites, primarily 9-hydroxyrisperidone.[10]
Quantification of Risperidone and 9-Hydroxyrisperidone in Plasma by LC-MS/MS
This protocol describes a common method for the sensitive and specific quantification of risperidone and its active metabolite in biological matrices like human plasma.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
Aliquot a specific volume of plasma (e.g., 100 µL) into a clean tube.
-
Add a known concentration of an internal standard (e.g., clozapine or risperidone-d4) to each sample, calibrator, and quality control sample. The internal standard helps to correct for variability during sample processing and analysis.
-
Extraction: Perform either:
-
Protein Precipitation (PPT): Add a precipitating agent like acetonitrile, vortex to mix, and centrifuge to pellet the proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., mixed-mode Oasis MCX), load the diluted plasma sample, wash away interferences, and elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).[11] This method provides a cleaner extract than PPT.
-
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the processed sample extract into a liquid chromatography system (HPLC or UPLC). Separation is typically achieved on a C18 reverse-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer like ammonium acetate).
-
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11]
-
Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for risperidone, 9-hydroxyrisperidone, and the internal standard to ensure high selectivity and sensitivity.[12]
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of risperidone and 9-hydroxyrisperidone in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mechanism of Action
The antipsychotic activity of risperidone is mediated through a combination of antagonist activities at central dopamine and serotonin receptors. This dual action is a hallmark of atypical antipsychotics.
-
Dopamine D2 Receptor Antagonism: Risperidone blocks D2 receptors in the brain's mesolimbic pathway. This action is thought to be responsible for reducing the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[2][13]
-
Serotonin 5-HT2A Receptor Antagonism: Risperidone has a very high affinity for 5-HT2A receptors.[2] Blockade of these receptors is believed to contribute to its efficacy against "negative" symptoms (e.g., social withdrawal) and to reduce the likelihood of extrapyramidal side effects (movement disorders) that are common with older antipsychotics which primarily block D2 receptors.[2][3]
Risperidone also exhibits antagonism at other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which may contribute to some of its therapeutic effects and side effects, such as orthostatic hypotension and sedation.[2][14]
References
- 1. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative fasting bioavailability of dispersible and conventional tablets of risperidone: a single-dose, randomized-sequence, open-label, two-period crossover study in healthy male Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Steady-State Comparative Bioavailability of Intramuscular Risperidone ISM and Oral Risperidone: An Open-Label, One-Sequence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Metabolism of Risperidone on Isolated Microsomes of Rat Liver: Metabolite Identification and Profiling by RP-HPLC and LC-MS Techniques | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 14. Risperidone - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Risperidone Mesylate
For Immediate Implementation by Laboratory Personnel
The proper disposal of risperidone mesylate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Regulatory Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Improper disposal can lead to the contamination of water systems and harm to wildlife[2]. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. It is the responsibility of the waste generator to determine if a chemical waste is hazardous[5]. Given its aquatic toxicity, this compound should be managed as a hazardous waste to ensure compliance and environmental protection.
Quantitative Data Summary
| Parameter | Value/Classification | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [3][4] |
| Primary Disposal Method | Approved hazardous waste disposal plant | [1][6] |
| Drain Disposal | Prohibited | [1][7] |
| Trash Disposal | Prohibited for laboratory settings | [8] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of this compound in various forms within a laboratory setting.
Protocol 1: Disposal of Unused or Expired this compound (Pure Substance)
-
Container Preparation :
-
Obtain a designated hazardous waste container that is sturdy, leak-proof, and chemically compatible with this compound. Plastic containers are often preferred[7].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date accumulation started[7][8].
-
-
Waste Accumulation :
-
Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7][9].
-
The SAA must be inspected weekly for leaks[9].
-
Do not store incompatible wastes together[8][10]. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Disposal :
Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Segregation :
-
Segregate disposable labware (e.g., pipette tips, weighing boats) and PPE (e.g., gloves, bench paper) that are grossly contaminated with this compound from regular laboratory trash.
-
-
Containment :
-
Place all contaminated solid waste into a designated hazardous waste bag or container that is clearly labeled with the chemical name and associated hazards.
-
-
Disposal :
-
Manage the container as hazardous waste and arrange for pickup through your institution's EHS department.
-
Protocol 3: Disposal of Empty this compound Containers
-
Decontamination :
-
For containers that held pure this compound, they must be triple-rinsed to be considered non-hazardous[10][11].
-
Use a suitable solvent (e.g., water, if soluble, or another appropriate solvent) for rinsing.
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste [8]. For highly toxic chemicals, the first three rinses must be collected as hazardous waste[8]. Given the high aquatic toxicity of this compound, collecting the first three rinses is a best practice.
-
-
Container Disposal :
-
After triple-rinsing and allowing the container to air dry, obliterate or remove the original label[10].
-
Dispose of the rinsed, decontaminated container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Caption: Key aspects of Satellite Accumulation Area (SAA) management.
References
- 1. This compound|666179-96-0|MSDS [dcchemicals.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. sandiegocounty.gov [sandiegocounty.gov]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Safe Handling and Disposal of Risperidone Mesylate: A Procedural Guide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Risperidone mesylate. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Exposure Limits
This compound is a potent pharmaceutical compound that requires careful handling. It is classified as harmful or toxic if swallowed and is very toxic to aquatic life with long-lasting effects[1][2]. Dust from the powdered form can cause irritation[3]. While specific occupational exposure limits (OELs) are not formally established by all regulatory bodies, the pharmaceutical industry often suggests stringent limits for such potent compounds[1][4][5][6].
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 3 / 4: Toxic or harmful if swallowed[1][2]. |
| Chronic Organ Toxicity | May cause damage to organs through prolonged or repeated exposure[4]. |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long-lasting effects[1]. |
| Exposure Control Parameter | Value | Note |
| Occupational Exposure Limit (OEL) | < 10 µg/m³ | This is a suggested limit used by the pharmaceutical industry for potent compounds and should be used as a guideline for minimizing exposure[7]. |
Personal Protective Equipment (PPE) Requirements
The use of appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. Engineering controls, such as a chemical fume hood, must be used as the primary line of defense[1][5].
| Protection Type | Specification | Rationale / Best Practices |
| Eye / Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5][6][8]. | Protects eyes from airborne dust and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Viton™)[4]. | Prevents direct skin contact. Gloves must be inspected for integrity before use and changed immediately if contaminated[8]. |
| Body Protection | Impervious clothing, such as a lab coat[1][4][8][9]. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator. | Required when handling the powder outside of a chemical fume hood, if dust formation is likely, or if exposure limits may be exceeded[1][5][6][9]. |
Operational Plans and Experimental Protocols
Adherence to standardized protocols is critical for minimizing risk. The following step-by-step procedures outline the safe handling, spill response, and disposal of this compound.
Protocol 1: Safe Handling of Powdered this compound
This protocol details the procedure for weighing and handling the solid form of the compound.
-
Preparation:
-
Ensure a chemical fume hood or other ventilated enclosure is functioning correctly.
-
Cover the work surface with disposable absorbent material.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, containers) within the fume hood.
-
Ensure an eyewash station and safety shower are accessible[1][3].
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles with side-shields.
-
Don the appropriate respirator if required.
-
Finally, put on two pairs of chemical-resistant gloves.
-
-
Handling:
-
Perform all manipulations of the powder within the chemical fume hood to avoid generating airborne dust[1][3][5].
-
Open containers slowly on a stable surface[3].
-
Use a gentle scooping or tapping motion to transfer powder; avoid pouring, which can create dust clouds.
-
Immediately close the primary container after dispensing the required amount.
-
-
Decontamination and Doffing PPE:
-
Wipe down all surfaces, containers, and equipment with an appropriate decontaminating solution (e.g., bleach and detergent solution) followed by a water rinse[3].
-
Dispose of all contaminated disposable materials (weigh boats, wipes) in a designated hazardous waste container.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves[1][3][4].
-
Protocol 2: Emergency Spill Response
Immediate and correct action is required in the event of a spill to prevent exposure and environmental contamination.
-
Immediate Actions:
-
Alert all personnel in the immediate area.
-
Evacuate the affected area if the spill is large or if dust is airborne[1].
-
Restrict access to the spill location.
-
-
PPE and Spill Kit:
-
Don full PPE as described above, including respiratory protection.
-
Obtain a chemical spill kit containing absorbent materials, waste bags, and decontamination supplies[3].
-
-
Containment and Cleanup:
-
For powdered spills, do not sweep dry . Gently cover the spill with damp absorbent sheets or wet the powder down with a fine water mist to prevent dust from becoming airborne[3][5].
-
Once wetted, carefully scoop or sweep the material and place it into a clearly labeled, sealable hazardous waste container[3][5].
-
For liquid spills, absorb the solution with finely-powdered, liquid-binding material (e.g., diatomite) and collect it for disposal[1].
-
-
Decontamination:
-
Clean the spill area thoroughly. A triple-wash method using a bleach and detergent solution followed by a final water rinse is recommended[3].
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Reporting:
-
Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.
-
References
- 1. This compound|666179-96-0|MSDS [dcchemicals.com]
- 2. cpachem.com [cpachem.com]
- 3. obaid.info [obaid.info]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. cdc.gov [cdc.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
